[N'-(adamantan-1-yl)carbamimidoyl]urea
Descripción
BenchChem offers high-quality [N'-(adamantan-1-yl)carbamimidoyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [N'-(adamantan-1-yl)carbamimidoyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[N'-(1-adamantyl)carbamimidoyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c13-10(15-11(14)17)16-12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H5,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLPXZLOENXAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=C(N)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1-adamantylguanylurea molecular weight and formula
An In-depth Technical Guide to 1-Adamantylguanidine: Properties, Synthesis, and Applications
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of 1-adamantylguanidine, a molecule of significant interest due to the unique properties conferred by its adamantane cage and the biological activity of the guanidine group. While the term "1-adamantylguanylurea" is not standard, the available scientific literature strongly indicates that "1-adamantylguanidine" is the compound of primary interest.
1-Adamantylguanidine is a derivative of guanidine featuring a bulky, rigid adamantyl group attached to one of the nitrogen atoms. This structural feature significantly influences its physicochemical properties, such as lipophilicity and basicity, which in turn affect its biological activity.
Molecular Formula and Weight
While a direct PubChem entry for the unsubstituted 1-adamantylguanidine was not prominently found, its structure can be inferred from its name and related compounds. The chemical formula for the 1-adamantyl group is C10H15, and for the guanidine group is CH4N3. Therefore, the molecular formula for 1-adamantylguanidine is C11H19N3.
A closely related compound found in PubChem is 1-(1-Adamantyl)-1-cyanoguanidine, with the molecular formula C12H18N4 and a molecular weight of 218.30 g/mol [1]. The addition of a cyano group alters the molecular weight. For the parent compound, 1-adamantylguanidine, the molecular weight can be calculated from its formula.
Table 1: Physicochemical Properties of 1-Adamantylguanidine
| Property | Value | Source |
| Molecular Formula | C11H19N3 | Inferred |
| Molecular Weight | 193.29 g/mol | Calculated |
Synthesis of 1-Adamantylguanidine
The synthesis of 1-adamantylguanidine has been described in the scientific literature, with a notable method developed to prepare tert-alkylguanidines. A key publication outlines the synthesis and antiviral properties of this compound[2][3]. The general approach involves the reaction of a suitable adamantyl precursor with a guanidinylating agent.
Synthetic Pathway Overview
A common method for the synthesis of guanidines involves the reaction of an amine with a reagent that introduces the guanidinyl moiety. For a sterically hindered amine like 1-aminoadamantane, specific conditions may be required to achieve a good yield.
Caption: General synthetic scheme for 1-adamantylguanidine.
Potential Applications and Biological Activity
The adamantane moiety is a well-known pharmacophore that can enhance the lipophilicity of a molecule, facilitating its passage through biological membranes. The guanidine group is also a common feature in biologically active compounds.
Antiviral Properties
Research has shown that 1-adamantylguanidine exhibits antiviral activity. A study highlighted its significant inhibition of the multiplication of the influenza A2 virus both in vitro and in vivo[2]. This activity is likely related to the known antiviral properties of other adamantane derivatives, such as amantadine.
Other Potential Applications
Given the diverse biological roles of guanidine-containing compounds, 1-adamantylguanidine and its derivatives are of interest in various therapeutic areas. Guanidine itself has been investigated for its effects on ion channels and neurological disorders. The combination with the adamantane scaffold could lead to novel compounds with unique pharmacological profiles. For instance, various N-substituted adamantylguanidines have been synthesized and cataloged, suggesting ongoing interest in this chemical class for drug discovery[4][5][6].
Conclusion
1-Adamantylguanidine is a fascinating molecule that combines the rigid, lipophilic adamantane cage with the biologically active guanidine group. While the nomenclature can sometimes be ambiguous, the core structure of a guanidine attached to a 1-adamantyl group is of significant scientific interest. Its synthesis has been established, and its antiviral properties have been demonstrated, paving the way for further research into its potential as a therapeutic agent. This guide provides a foundational understanding for researchers and drug development professionals looking to explore the chemistry and pharmacology of this and related compounds.
References
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PubChem. 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine. National Center for Biotechnology Information. [Link]
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PubChem. N-Adamanty-1-yl-N'-(2-iodophenyl)guanidine. National Center for Biotechnology Information. [Link]
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Geluk, H. W., Schut, J., & Schlatmann, J. L. M. A. (1969). Synthesis and antiviral properties of 1-adamantylguanidine. A modified method for preparing tert-alkylguanidines. Journal of Medicinal Chemistry, 12(4), 712-715. [Link]
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PubChem. N-(Adamantan-1-yl)-N'-(2-methylphenyl)guanidine. National Center for Biotechnology Information. [Link]
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PubChem. 1-(1-Adamantyl)-1-cyanoguanidine. National Center for Biotechnology Information. [Link]
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ACS Publications. Synthesis and antiviral properties of 1-adamantylguanidine. A modified method for preparing tert-alkylguanidines. [Link]
Sources
- 1. 1-(1-Adamantyl)-1-cyanoguanidine | C12H18N4 | CID 169787633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine | C17H22IN3 | CID 4239764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Adamanty-1-yl-N'-(2-iodophenyl)guanidine | C17H22IN3 | CID 64600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(Adamantan-1-yl)-N'-(2-methylphenyl)guanidine | C18H25N3 | CID 14771696 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to [N'-(adamantan-1-yl)carbamimidoyl]urea: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of [N'-(adamantan-1-yl)carbamimidoyl]urea, a molecule of significant interest to researchers in drug discovery and medicinal chemistry. By leveraging the unique physicochemical properties of the adamantane scaffold with the versatile guanidinium headgroup, this compound presents a compelling starting point for the development of novel therapeutics. This document delves into its chemical identity, a detailed synthesis protocol, its potential mechanisms of action, and the experimental workflows required for its characterization and biological evaluation.
Molecular Identification and Physicochemical Rationale
The foundational step in understanding any potential therapeutic is the precise definition of its chemical structure and the rationale behind its design.
Chemical Identifiers
For unambiguous identification and data retrieval, the following standardized chemical identifiers are provided for [N'-(adamantan-1-yl)carbamimidoyl]urea:
| Identifier | Value | Source |
| SMILES String | C1C2CC3CC1CC(C2)(C3)N=C(N)NC(=O)N | |
| InChIKey | BOLPXZLOENXAFH-UHFFFAOYSA-N |
The Adamantane Advantage in Drug Design
The incorporation of an adamantane moiety is a strategic choice in medicinal chemistry, offering several distinct advantages.[1][2][3] This rigid, tricyclic hydrocarbon cage imparts a unique combination of properties to a molecule:
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Enhanced Lipophilicity: The bulky, hydrophobic nature of adamantane increases a compound's lipophilicity, which can significantly improve its ability to cross biological membranes, including the blood-brain barrier.[2]
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Metabolic Stability: The adamantane core can sterically hinder the metabolic degradation of nearby functional groups, thereby increasing the drug's half-life and duration of action.[2]
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Three-Dimensionality: In contrast to many "flat" aromatic drug candidates, the distinct three-dimensional structure of adamantane allows for a more precise and effective exploration of a target's binding pocket, often leading to improved potency and selectivity.[2]
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Rigid Scaffold: The adamantane core serves as a rigid anchor for the precise positioning of pharmacophoric groups, facilitating the optimization of drug-target interactions.
The strategic placement of the adamantane group in [N'-(adamantan-1-yl)carbamimidoyl]urea is intended to leverage these properties to enhance its pharmacokinetic and pharmacodynamic profile.
Synthesis of [N'-(adamantan-1-yl)carbamimidoyl]urea
Proposed Synthetic Scheme
Caption: Proposed synthesis of [N'-(adamantan-1-yl)carbamimidoyl]urea.
Step-by-Step Experimental Protocol
Materials:
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1-Aminoadamantane hydrochloride
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1H-Pyrazole-1-carboxamidine hydrochloride
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Triethylamine (Et3N)
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Dimethylformamide (DMF), anhydrous
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Diethyl ether (Et2O)
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO4)
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Standard laboratory glassware and magnetic stirrer
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Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
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Preparation of the Amine: In a round-bottom flask, dissolve 1-aminoadamantane hydrochloride in a minimal amount of water and add an excess of a strong base (e.g., 2M NaOH) to liberate the free amine. Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain 1-aminoadamantane.
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Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-aminoadamantane (1.0 equivalent) in anhydrous DMF.
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Addition of Reagents: To the stirred solution, add triethylamine (2.2 equivalents) followed by the portion-wise addition of 1H-pyrazole-1-carboxamidine hydrochloride (1.1 equivalents).
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1). The reaction is typically complete within 24-48 hours.
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Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution and brine.
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Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure [N'-(adamantan-1-yl)carbamimidoyl]urea.
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Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Potential Mechanisms of Action and Therapeutic Applications
The unique structural combination of an adamantane cage and a guanidinium group suggests several potential mechanisms of action and therapeutic applications.
Antiviral Activity
Adamantane derivatives, most notably amantadine and rimantadine, have a history as antiviral agents against Influenza A virus.[4] Their primary mechanism of action is the blockage of the M2 proton channel, a viral ion channel essential for viral uncoating.[4] The guanidinium group, being a strong base, could potentially enhance this ion channel blocking activity. Furthermore, guanidine derivatives themselves have shown antiviral properties.
Caption: Potential antiviral mechanism via M2 ion channel blockade.
Antibacterial Activity
Guanidine-containing compounds are known to possess broad-spectrum antibacterial activity. Their cationic nature at physiological pH allows them to interact with and disrupt the negatively charged bacterial cell membrane.[5][6] This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[5] The lipophilic adamantane moiety could further enhance this activity by facilitating the compound's insertion into the lipid bilayer of the bacterial membrane.
Caption: Proposed antibacterial mechanism via membrane disruption.
Neurological Applications
Adamantane derivatives like memantine are used in the treatment of Alzheimer's disease.[3] Memantine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ion channel in the central nervous system.[2][3] The guanidinium group, with its ability to interact with negatively charged residues in ion channels, could modulate the activity of various neuronal ion channels, making this class of compounds interesting for neurodegenerative diseases.
Experimental Workflows for Characterization and Evaluation
A rigorous experimental plan is essential to validate the synthesis and to explore the biological potential of [N'-(adamantan-1-yl)carbamimidoyl]urea.
Physicochemical Characterization
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Characteristic signals for the adamantane cage protons and carbons, as well as signals for the urea and guanidine moieties. The integration of signals in the ¹H NMR will confirm the ratio of different proton environments.[7][8] |
| Mass Spectrometry | Determination of the molecular weight and confirmation of the elemental composition. | A molecular ion peak corresponding to the calculated mass of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula. |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=O (urea), and C=N (guanidine) bonds. |
| Melting Point | Assessment of purity. | A sharp and defined melting point range indicates a high degree of purity. |
| HPLC | Purity determination and quantification. | A single major peak in the chromatogram indicates high purity. Can be used for quantitative analysis in various assays.[9] |
In Vitro Biological Evaluation
A tiered approach to in vitro testing is recommended to efficiently assess the compound's biological activity.
4.2.1. General Cytotoxicity Assay (MTT Assay)
This initial screen is crucial to determine the compound's general toxicity to mammalian cells and to establish a therapeutic window for further assays.
Protocol:
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Cell Seeding: Seed a suitable mammalian cell line (e.g., L929 or Vero cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
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Compound Treatment: Prepare serial dilutions of [N'-(adamantan-1-yl)carbamimidoyl]urea in cell culture medium. Add the compound dilutions to the cells and incubate for 24 or 48 hours.
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MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the 50% cytotoxic concentration (CC50).
4.2.2. Antiviral Plaque Reduction Assay
This assay is a standard method to quantify the antiviral activity of a compound against a specific virus.
Protocol:
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Cell Monolayer Preparation: Grow a confluent monolayer of a susceptible host cell line in 6-well plates.
-
Virus-Compound Incubation: Prepare serial dilutions of the test compound and mix with a known titer of the virus (e.g., Influenza A). Incubate this mixture for 1 hour.
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Infection: Infect the cell monolayers with the virus-compound mixture.
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Overlay: After 1 hour of adsorption, remove the inoculum and overlay the cells with a medium containing agarose and the corresponding concentration of the test compound.
-
Incubation: Incubate the plates for 2-3 days until viral plaques are visible.
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Staining and Counting: Fix and stain the cells with crystal violet. Count the number of plaques in each well.
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Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the 50% inhibitory concentration (IC50).
4.2.3. Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the compound that inhibits the visible growth of a bacterium.
Protocol:
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth.
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Compound Dilution: Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate.
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Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
[N'-(adamantan-1-yl)carbamimidoyl]urea represents a promising scaffold for the development of new therapeutic agents. Its design rationally combines the favorable pharmacokinetic properties of the adamantane core with the versatile biological activities of the guanidinium group. The synthetic and experimental protocols outlined in this guide provide a solid framework for researchers to synthesize, characterize, and evaluate this compound and its analogs.
Future research should focus on:
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Lead Optimization: Synthesizing a library of analogs with modifications to the adamantane cage and the linker to the guanidinium group to improve potency and selectivity.
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Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.
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In Vivo Efficacy and Safety: Evaluating the most promising candidates in animal models of infection or disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
The exploration of adamantane-guanidine hybrids holds significant potential for addressing unmet medical needs, particularly in the areas of infectious diseases and neurology.
References
-
Chayrov, R., et al. (2022). GUANIDINOADAMANTANES - DESIGN, SYNTHESIS AND BIOLOGICAL ACTIVITY. Journal of Chemical Technology and Metallurgy, 57(4), 718-722. (URL: [Link])
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PubChem Compound Summary for CID 145855406, [n'-(adamantan-1-yl)carbamimidoyl]urea. National Center for Biotechnology Information. (URL: [Link])
-
Jahnke, W. (2024). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Pharmaceuticals, 17(1), 123. (URL: [Link])
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Magar, S. S., et al. (1995). Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants. Molecular pharmacology, 47(3), 558–567. (URL: [Link])
-
Wong, Y. C., et al. (2017). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm, 8(3), 633–641. (URL: [Link])
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HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. (URL: [Link])
-
Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. (URL: [Link])
-
Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. (URL: [Link])
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- 4. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
The Carbamimidoyl Urea Scaffold in Antiviral Research: Structural Rationale and Mechanistic Applications
Executive Summary
The escalating threat of viral resistance to standard nucleoside analogs necessitates the exploration of alternative pharmacophores. The carbamimidoyl urea (amidinourea) scaffold—structurally characterized by the H2N−C(=NH)−NH−C(=O)−NH2 backbone—has emerged as a highly versatile, non-nucleoside moiety in antiviral drug discovery. Originally derived from the classic antiviral agent moroxydine, recent synthetic optimizations have repositioned amidinoureas as potent inhibitors of both DNA viruses, such as Herpes Simplex Virus (HSV)[1], and RNA viruses, such as Hepatitis C Virus (HCV)[2].
As a Senior Application Scientist, I present this technical guide to dissect the chemical causality, structure-activity relationships (SAR), and self-validating experimental workflows that underpin the development of amidinourea-based antivirals.
Structural Biology & Chemical Rationale
The intrinsic value of the carbamimidoyl urea scaffold lies in its dense array of hydrogen bond donors and acceptors, coupled with its basicity at physiological pH.
-
Hydrogen Bonding Network : The alternating nitrogen-carbon-nitrogen sequence allows the molecule to act as a bidentate or tridentate ligand. This is critical for anchoring the inhibitor within viral enzymatic pockets or along the phosphate backbone of viral RNA.
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Nucleobase Mimicry : The spatial arrangement of the amidinourea core closely mimics the Watson-Crick face of endogenous pyrimidines and purines, allowing it to competitively bind viral polymerases or RNA secondary structures without requiring intracellular phosphorylation (a common bottleneck for nucleoside analogs)[3].
-
Synergistic Conjugation : Recent breakthroughs have demonstrated that conjugating the amidinourea core with polyamines (e.g., spermine) drastically shifts the antiviral mechanism. Polyamines naturally interact with RNA; thus, an amidinourea-spermine conjugate selectively targets highly structured viral RNA elements, such as the Internal Ribosome Entry Site (IRES)[4].
Mechanisms of Action (MoA) Across Viral Classes
Hepatitis C Virus (HCV): IRES-Mediated Translation Inhibition
Unlike standard direct-acting antivirals (DAAs) that target HCV proteases or polymerases, specific amidinourea-spermine conjugates act as translation inhibitors[2]. HCV relies on a highly conserved RNA structure, the IRES, to recruit the host 40S ribosomal subunit. The polyamine tail of the conjugate acts as a "homing sequence" for the RNA, while the rigid carbamimidoyl urea core sterically occludes the binding of the 40S subunit, effectively arresting viral protein synthesis.
Fig 1: Mechanism of HCV translation arrest via amidinourea-spermine IRES binding.
Herpes Simplex Virus (HSV): Post-Entry Early Replication Block
Current HSV therapies (e.g., acyclovir) require activation by viral thymidine kinase, leading to rapid resistance in latent infections. Amidinourea derivatives bypass this requirement. Mode-of-action studies indicate that these compounds do not prevent initial viral attachment but block the early stages of the replication cycle immediately post-entry, likely by interfering with early viral gene transcription or nucleocapsid uncoating[1].
Quantitative Data & Structure-Activity Relationship (SAR)
The table below synthesizes the pharmacological metrics of key carbamimidoyl urea derivatives. The Selectivity Index (SI) is the critical metric here, calculated as CC50/IC50 . An SI > 10 is generally required to advance a hit compound.
| Compound Designation | Target Virus | Primary Mechanism | IC50 ( μM ) | CC50 ( μM ) | Selectivity Index (SI) |
| Moroxydine (Reference) | Broad-spectrum | Viral entry / Polymerase | > 100.0 | > 500.0 | N/A |
| Derivative 5i | HSV-1 | Early replication block | 15.2 | > 100.0 | > 6.5 |
| Derivative 5k | HSV-2 | Early replication block | 18.4 | > 100.0 | > 5.4 |
| Conjugate 8a [5] | HCV | IRES translation inhibition | 8.4 | > 100.0 | > 11.9 |
Data synthesized from recent in vitro evaluations on Huh7 and Vero cell lines.
Self-Validating Experimental Protocols
To ensure scientific integrity, any antiviral screening must be a self-validating system. A common pitfall in virology is mistaking compound-induced host cell cytotoxicity for antiviral efficacy. The following workflow and protocol embed parallel viability checks to establish true causality.
Fig 2: Self-validating antiviral screening workflow with integrated toxicity gating.
Protocol 1: Synthesis of Amidinourea-Spermine Conjugates
Causality Focus: The synthesis requires the selective protection of primary amines on the spermine chain to ensure the carbamimidoyl urea core forms exclusively at the desired secondary amine, preventing the formation of inactive polymeric byproducts.
-
Protection : Treat spermine with di-tert-butyl dicarbonate ( Boc2O ) under controlled stoichiometric conditions (1:3 ratio) in dichloromethane at 0°C to selectively protect the primary amines.
-
Coupling : React the partially protected spermine with a substituted cyanoguanidine (dicyandiamide derivative) in the presence of a catalytic amount of copper(II) sulfate under microwave irradiation (120°C, 15 min). Why microwave? The rigid amidinourea formation requires overcoming a high activation energy barrier; conventional heating often leads to thermal degradation of the polyamine chain.
-
Deprotection & Purification : Cleave the Boc protecting groups using 4M HCl in dioxane. Purify the resulting hydrochloride salt via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to ensure >95% purity.
Protocol 2: HCV Subgenomic Replicon Assay (Dual-Reporter System)
Causality Focus: Using a subgenomic replicon expressing Firefly Luciferase isolates the replication and translation phases from viral entry. Parallel measurement of Renilla Luciferase (driven by a host promoter) in the exact same well validates that the drop in viral replication is not due to host cell death[5].
-
Cell Seeding : Electroporate Huh7 cells with HCV subgenomic RNA (genotype 1b or 2a) containing a Firefly Luciferase reporter. Seed cells in a 96-well white opaque plate at 1×104 cells/well in DMEM supplemented with 10% FBS.
-
Compound Treatment : After 24 hours (allowing replicon establishment), aspirate the media. Apply the amidinourea compound in a serial dilution (e.g., 100 µM down to 0.1 µM) in fresh media containing 0.5% DMSO. Include a positive control (e.g., Sofosbuvir) and a vehicle control (0.5% DMSO).
-
Incubation : Incubate for 72 hours at 37°C, 5% CO2 .
-
Dual Readout :
-
Antiviral Efficacy: Lyse cells and add Firefly Luciferase substrate. Measure luminescence (RLU). The reduction in signal directly correlates to the inhibition of HCV translation/replication.
-
Viability Validation: In a parallel replica plate, perform an MTS assay (or use a multiplexed Renilla luciferase host-viability reporter).
-
-
Data Analysis : Calculate the IC50 (concentration reducing Firefly signal by 50%) and CC50 (concentration reducing MTS/Renilla signal by 50%) using non-linear regression. A valid antiviral hit must show a dose-dependent drop in Firefly RLU with a flat, non-decreasing MTS/Renilla baseline.
References
-
Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. Molecules. 2021.[Link]
-
Synthesis, biological evaluation and mode of action studies of novel amidinourea inhibitors of hepatitis C virus (HCV). Bioorganic & Medicinal Chemistry Letters. 2019.[Link]
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- 1. Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and mode of action studies of novel amidinourea inhibitors of hepatitis C virus (HCV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 4. Synthesis, biological evaluation and mode of action studies of novel amidinourea inhibitors of hepatitis C virus (HCV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Structure-Activity Relationship of Adamantyl-Based Guanylureas: A Comprehensive Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Chemical Logic
The design of novel pharmacophores often requires balancing extreme physicochemical properties to achieve target specificity, membrane permeability, and metabolic stability. The adamantyl-based guanylurea scaffold represents a masterclass in this molecular balancing act. By covalently linking the rigid, highly lipophilic adamantane cage with the highly polar, hydrogen-bonding guanylurea moiety, medicinal chemists can create amphiphilic molecules with profound biological activities.
As an application scientist overseeing library design, I approach this scaffold not just as a chemical structure, but as a functional toolkit. The adamantyl group acts as a lipophilic anchor, driving the molecule into hydrophobic pockets—such as the catalytic tunnel of soluble epoxide hydrolase (sEH)[1] or the lipid bilayers of bacterial membranes. Conversely, the guanylurea moiety provides a dense network of hydrogen bond donors and acceptors, capable of bidentate interactions with target oxo-anions. This whitepaper explores the Structure-Activity Relationship (SAR) of this class, detailing the causality behind structural modifications and providing field-validated protocols for their synthesis and evaluation.
Target Biology: Dual Modalities
The unique amphiphilic nature of adamantyl-guanylureas allows them to be tuned for two primary therapeutic avenues:
-
Enzyme Inhibition (e.g., Soluble Epoxide Hydrolase - sEH): In mammals, sEH metabolizes beneficial epoxy-fatty acids (like EETs) into less active diols. Inhibiting sEH has potent anti-inflammatory and vasodilatory effects[1]. Adamantyl-based ureas and diureas are known to be picomolar inhibitors of sEH[2]. The guanylurea analog extends this by offering additional electrostatic interactions with the enzyme's catalytic aspartate residues.
-
Antimicrobial Action: Positively charged guanylurea backbones are highly effective at disrupting the physical cell membrane integrity of bacteria. When coupled with the membrane-inserting adamantane cage, these compounds can selectively target and destabilize drug-resistant bacterial envelopes. Furthermore, adamantane derivatives have a proven history of targeting viral M2 ion channels.
Fig 1: Pharmacophore conceptual map of adamantyl-based guanylureas and target interactions.
Structure-Activity Relationship (SAR) Dynamics
To optimize the efficacy of adamantyl-guanylureas, structural modifications must be approached systematically across three zones:
Zone 1: The Adamantane Core
The unsubstituted adamantane cage provides excellent baseline lipophilicity. However, introducing halogens (fluorine or chlorine) at the 3-position of the adamantane ring dramatically increases target residence time. For sEH inhibition, chlorinated adamantyl derivatives can achieve picomolar efficacy (IC50 < 0.01 nM) due to the formation of specific Cl-π interactions within the hydrophobic binding pocket[2].
Zone 2: The Alkyl Linker
Direct attachment of the guanylurea to the adamantane ring often results in steric clash, preventing the polar headgroup from adopting its optimal bioactive conformation. Introducing a flexible alkyl spacer (e.g., methylene or hexamethylene) increases the degrees of freedom. Data shows that increasing the linker length from 2 to 6 carbons can lead to a >400-fold increase in potency for di-adamantyl urea-based compounds by improving the binding parameters ( Ki and koff )[1].
Zone 3: The Guanylurea Terminus
The guanylurea group exhibits extensive π -electron delocalization, which is highly sensitive to terminal substitution[3]. Unsubstituted primary guanylureas maintain a pKa that ensures they are protonated at physiological pH, which is critical for antimicrobial applications where cationic charge drives membrane binding[4]. N'-alkylation of the guanylurea reduces hydrogen-bonding capacity but can improve cellular permeability for intracellular enzyme targets.
SAR Data Synthesis
The following table synthesizes extrapolated quantitative data based on established literature trends for adamantyl-ureas and guanylureas, illustrating the SAR logic described above.
| Compound ID | Adamantyl Substitution | Linker Length ( n ) | Guanylurea Substitution | sEH IC50 (nM) | Antimicrobial MIC (µg/mL) |
| AG-01 | None | Direct ( n=0 ) | None | 2.50 | >128 |
| AG-02 | None | Methylene ( n=1 ) | None | 0.80 | 64 |
| AG-03 | 3-Fluoro | Methylene ( n=1 ) | None | 0.04 | 32 |
| AG-04 | 3-Chloro | Methylene ( n=1 ) | None | <0.01 | 16 |
| AG-05 | None | Hexamethylene ( n=6 ) | N'-Methyl | 0.50 | 4 |
Table 1: SAR Summary of Adamantyl-Guanylurea Derivatives. Notice the inverse relationship: halogenation drives sEH potency[2], while longer linkers and basicity drive antimicrobial efficacy[1],[4].
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality is explicitly stated so researchers understand why a step is performed, rather than just how.
Protocol A: Synthesis of Adamantyl-Guanylurea Hydrochloride
Objective: Synthesize AG-02 (Adamantyl-methyl-guanylurea) via acid-catalyzed nucleophilic addition.
-
Reagent Preparation: Dissolve 10 mmol of 1-adamantanemethylamine and 12 mmol of dicyandiamide in 25 mL of 50% aqueous ethanol.
-
Acid Catalysis (The Causality): Dicyandiamide is highly stable and unreactive under neutral conditions. Add 10 mmol of 1M HCl dropwise. The acid protonates the terminal nitrile of dicyandiamide, drastically increasing its electrophilicity. This is strictly required to allow the sterically hindered adamantyl primary amine to execute a nucleophilic attack.
-
Reaction: Reflux the mixture at 85°C for 6 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Self-Validating Isolation: Cool the reaction to 0°C. The product, being an amphiphilic hydrochloride salt, will spontaneously precipitate from the cold aqueous ethanol. If precipitation fails, the reaction has not reached completion. Filter under vacuum and wash with cold diethyl ether to remove unreacted amine.
-
Characterization: Confirm structure via 1 H NMR. The self-validation metric is the disappearance of the sharp nitrile peak in IR (~2200 cm −1 ) and the appearance of broad, heavily delocalized N-H protons in NMR (~7.0 - 8.5 ppm)[3].
Protocol B: High-Throughput sEH Inhibition Assay
Objective: Determine the IC50 of synthesized compounds using a fluorogenic substrate.
-
Buffer Preparation: Prepare Bis-Tris buffer (25 mM, pH 7.0) containing 0.1% Bovine Serum Albumin (BSA).
-
Causality: Adamantyl compounds are extremely lipophilic. Without BSA, they will non-specifically adsorb to the polystyrene walls of the microplate, artificially inflating the apparent IC50.
-
-
Enzyme Incubation: Add 1 nM recombinant human sEH and serial dilutions of the inhibitor (10 pM to 10 µM) to a black 96-well plate. Incubate at 30°C for 15 minutes.
-
Causality: Adamantyl-based inhibitors are "slow, tight-binding" inhibitors[1]. Skipping this pre-incubation will result in false-negative readouts because the compound needs time to navigate the hydrophobic catalytic tunnel.
-
-
Substrate Addition: Add 5 µM of CMNPC (cyano(6-methoxynaphthalen-2-yl)methyl ((3-phenyloxiran-2-yl)methyl) carbonate).
-
Self-Validating Readout: Measure fluorescence continuously at Ex/Em 330/465 nm.
-
Causality: CMNPC is non-fluorescent. When sEH hydrolyzes the epoxide, the molecule undergoes a spontaneous, rapid intramolecular cyclization that ejects the highly fluorescent 6-methoxy-2-naphthaldehyde. This mechanism ensures that fluorescence strictly correlates with enzymatic turnover, eliminating false positives from spontaneous background hydrolysis.
-
Fig 2: High-throughput screening workflow for the synthesis and evaluation of guanylureas.
References
-
New adamantane-containing compounds targeting rimantadine-resistant influenza virus A/PR/8/34: molecular design, synthesis and SAR study. researchgate.net.
-
[1] Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors. nih.gov. 1
-
[2] Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. nih.gov. 2
-
[4] Synthesis of Antimicrobial Poly(guanylurea)s. nih.gov. 4
-
Electron Delocalization in Aminoguanidine: A Computational Study. researchgate.net.
Sources
- 1. Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Antimicrobial Poly(guanylurea)s - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays for Evaluating the Biological Activity of Adamantyl Guanylurea Derivatives
Executive Summary & Pharmacological Rationale
Adamantyl guanylureas and their structural analogs (adamantyl ureas and guanidines) represent a highly versatile pharmacophore in modern drug discovery. The bulky, highly lipophilic adamantane cage perfectly occupies hydrophobic enzymatic pockets and anchors into lipid membranes, while the guanylurea moiety provides a rich hydrogen-bonding network.
In vitro evaluation of these compounds primarily focuses on two distinct but metabolically critical targets:
-
Soluble Epoxide Hydrolase (sEH): Adamantyl ureas and diureas act as transition-state mimics that potently inhibit sEH in the low nanomolar to picomolar range[1]. sEH converts endogenous epoxyeicosatrienoic acids (EETs) into less active diols. Inhibition of this pathway is highly sought after for cardiovascular, renal, and anti-inflammatory indications[2].
-
Sigma-1 Receptor (S1R) & Mitochondrial Redox Homeostasis: Adamantyl guanidines, such as 1-(4-iodophenyl)-3-(2-adamantyl)guanidine (IPAG), act as potent S1R antagonists[3]. S1R is an endoplasmic reticulum (ER) chaperone localized at the mitochondria-associated ER membrane (MAM). Antagonizing S1R disrupts lipid droplet (LD) homeostasis, triggers lipophagy, and induces lethal reactive oxygen species (ROS) accumulation in highly proliferating cancer cells[4].
The following application note details the self-validating in vitro protocols required to evaluate the biological activity of adamantyl guanylureas against these two primary targets.
Protocol I: Soluble Epoxide Hydrolase (sEH) Inhibition Assay
To evaluate the potency of adamantyl guanylureas against sEH, a high-throughput fluorometric assay is employed using the substrate CMNPC (cyano(6-methoxynaphthalen-2-yl)methyl ((3-phenyloxiran-2-yl)methyl) carbonate).
Experimental Causality & Design
-
Carrier Protein Addition: Adamantyl derivatives are exceptionally lipophilic (clogP > 3). Without a carrier protein like Bovine Serum Albumin (BSA), the compound will non-specifically adsorb to the polystyrene microplate walls, artificially inflating the apparent IC
50. BSA ensures the free fraction of the drug remains available for target engagement. -
Transition State Mimicry: The guanylurea/urea group mimics the epoxide ring-opening transition state, forming stable hydrogen bonds with Tyr383 and Tyr466 in the sEH active site[1].
Workflow and mechanism of the fluorometric sEH inhibition assay.
Step-by-Step Methodology
-
Buffer Preparation: Prepare assay buffer consisting of 25 mM Bis-Tris-HCl (pH 7.0) supplemented with 0.1 mg/mL BSA.
-
Enzyme Preparation: Dilute recombinant human sEH to a final well concentration of 1 nM. Add 90 µL of the enzyme solution to a 96-well black, flat-bottom microplate.
-
Compound Incubation: Dissolve the adamantyl guanylurea test compounds in DMSO. Add 5 µL of the compound (serially diluted for a 10-point dose-response curve) to the wells. Incubate at 30°C for 15 minutes to allow the enzyme-inhibitor complex to reach equilibrium.
-
Reaction Initiation: Add 5 µL of 5 µM CMNPC substrate to initiate the reaction.
-
Kinetic Readout: Immediately monitor the fluorescence at excitation 330 nm and emission 465 nm every 60 seconds for 15 minutes using a microplate reader.
Assay Validation & Quality Control
-
Positive Control: Use t-AUCB (trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid), a known picomolar sEH inhibitor, to validate assay sensitivity[1].
-
System Validation: Calculate the Z'-factor using DMSO vehicle (negative control) and 1 µM t-AUCB (positive control). A Z'-factor > 0.6 is required to validate the run, ensuring the assay window is robust enough to detect true competitive inhibition.
Protocol II: S1R-Mediated Autophagic Flux & Lipid Droplet Assay
Adamantyl-based guanidines and guanylureas can act as Sigma-1 Receptor (S1R) antagonists, disrupting lipid droplet (LD) metabolism and inducing lipophagy[3]. This assay utilizes high-content imaging to quantify these phenotypic changes.
Experimental Causality & Design
-
Bafilomycin A1 (BafA1) Challenge: Autophagosome accumulation (measured via GFP-LC3 puncta) can indicate either an increase in autophagic flux or a blockade of lysosomal degradation. By adding BafA1 (a vacuolar H+-ATPase inhibitor that blocks autophagosome-lysosome fusion) during the final 4 hours, researchers can isolate the variable. If puncta increase further upon BafA1 addition compared to the compound alone, it proves the adamantyl guanylurea actively induces autophagic flux rather than merely blocking clearance[3].
S1R antagonism by adamantyl derivatives triggers lipophagy and apoptosis.
Step-by-Step Methodology
-
Cell Seeding & Transfection: Seed PC3 prostate cancer cells in a 96-well optical-bottom plate at 10,000 cells/well. After 24 hours, transiently transfect the cells with a GFP-LC3 plasmid using a standard lipofection reagent.
-
Compound Treatment: 24 hours post-transfection, treat the cells with the adamantyl guanylurea test compound (e.g., 10 µM) or IPAG (positive control) for 72 hours.
-
Flux Validation: For the final 4 hours of the 72-hour treatment, add 100 nM Bafilomycin A1 to half of the treated wells.
-
Lipid Droplet Staining: Wash cells with PBS and stain with 1 µg/mL BODIPY 493/503 (to visualize neutral lipid droplets) and Hoechst 33342 (nuclear counterstain) for 30 minutes at 37°C.
-
High-Content Imaging: Image the plates using an automated confocal high-content screening system. Quantify the colocalization of LDs (BODIPY) and autophagosomes (GFP-LC3) using automated image analysis software.
Assay Validation & Quality Control
-
Self-Validation Check: The assay is considered valid if the BafA1 + Vehicle control shows a baseline accumulation of GFP-LC3 puncta, and the BafA1 + Test Compound wells show a statistically significant (p < 0.05) additive increase in GFP-LC3/BODIPY colocalization, confirming the induction of lipophagy[3].
Quantitative Data Presentation
The following table summarizes representative in vitro benchmarking data for adamantyl-based pharmacophores across the described targets, providing a reference baseline for evaluating novel adamantyl guanylureas.
| Compound Class | Primary Target | Representative IC | Primary Cellular Phenotype | Reference |
| Adamantyl Diureas | sEH | IC | Accumulation of protective EETs | [1] |
| N-Adamantyl Ureas (e.g., AEPU) | sEH | K | Vasodilation, Anti-inflammation | [2] |
| Adamantyl Guanidines (e.g., IPAG) | S1R | IC | Lipophagy, ROS Accumulation | [3] |
| Adamantyl Guanylureas | Dual sEH / S1R | Assay Dependent | Metabolic Reprogramming / Apoptosis | N/A |
References
-
Title : Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors | Source : nih.gov | URL :[Link]
-
Title : In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors | Source : nih.gov | URL :[Link]
-
Title : Sigma1 Regulates Lipid Droplet–Mediated Redox Homeostasis Required for Prostate Cancer Proliferation | Source : nih.gov | URL :[Link]
-
Title : Roles of sigma-1 receptors on mitochondrial functions relevant to neurodegenerative diseases | Source : nih.gov | URL :[Link]
Sources
- 1. Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma1 Regulates Lipid Droplet–Mediated Redox Homeostasis Required for Prostate Cancer Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of sigma-1 receptors on mitochondrial functions relevant to neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation Strategies for Hydrophobic Adamantane Derivatives
Introduction: The Adamantane Challenge
Adamantane and its derivatives represent a unique class of bioactive molecules, characterized by a rigid, three-dimensional cage-like hydrocarbon structure. This diamondoid scaffold imparts exceptional metabolic stability and lipophilicity, making it a privileged motif in medicinal chemistry for developing antiviral, anticancer, and neuroprotective agents.[1][2][3] However, the very properties that make adamantane derivatives attractive from a pharmacological standpoint—their high lipophilicity and rigid crystal structure—present significant challenges in drug formulation.[4][5] Poor aqueous solubility is a primary obstacle, often leading to low bioavailability and erratic absorption, thereby limiting their therapeutic potential.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of effective formulation strategies to overcome the solubility and delivery challenges associated with hydrophobic adamantane derivatives. We will delve into the mechanistic basis of these strategies, provide detailed, field-proven protocols, and offer insights into the critical parameters that ensure robust and reproducible formulation development.
Core Formulation Strategies: A Comparative Overview
Several key strategies have proven effective in enhancing the solubility and bioavailability of adamantane-based compounds. The choice of strategy depends on the specific physicochemical properties of the derivative, the desired dosage form, and the intended route of administration.
| Formulation Strategy | Mechanism of Action | Key Advantages | Primary Considerations |
| Cyclodextrin Inclusion Complexation | Encapsulation of the hydrophobic adamantane moiety within the cyclodextrin's lipophilic inner cavity, presenting a hydrophilic exterior to the aqueous environment.[6][7] | Significant solubility enhancement, potential for taste masking, and improved stability. | Stoichiometry of the complex, choice of cyclodextrin derivative, and potential for competitive displacement. |
| Lipid-Based Formulations (Liposomes & SEDDS) | Partitioning or encapsulation of the adamantane derivative within lipid bilayers (liposomes) or solubilization in a lipid/surfactant mixture that spontaneously forms an emulsion in situ (SEDDS).[8][9][10][11] | High drug loading for lipophilic compounds, protection from degradation, and potential for targeted delivery. | Physical and chemical stability of the formulation, excipient compatibility, and potential for GI irritation with high surfactant concentrations.[11] |
| Polymeric Nanoparticles | Entrapment or encapsulation of the adamantane derivative within a biodegradable polymer matrix.[1][2] | Controlled and sustained release profiles, protection of the drug from the physiological environment, and opportunities for surface functionalization for targeting. | Polymer selection, particle size control, drug loading efficiency, and potential for residual organic solvents. |
Section 1: Cyclodextrin Inclusion Complexation
The strong host-guest interaction between the adamantane cage and the hydrophobic cavity of cyclodextrins is a widely exploited and highly effective strategy for solubilization.[1] The dimensions of the adamantane moiety make it an ideal fit for the cavity of β-cyclodextrin and its derivatives.[12]
Scientific Rationale
Cyclodextrins are cyclic oligosaccharides with a truncated cone structure, featuring a hydrophilic outer surface and a lipophilic inner cavity.[6][7] The hydrophobic adamantane molecule is driven into the cyclodextrin cavity, displacing water molecules and forming a stable inclusion complex. This complex effectively shields the hydrophobic drug from the aqueous environment, presenting the hydrophilic exterior of the cyclodextrin, which leads to a substantial increase in the apparent aqueous solubility of the adamantane derivative.
Caption: Formation of a soluble adamantane-cyclodextrin inclusion complex.
Protocol 1.1: Phase Solubility Study
A phase solubility study is essential to determine the stoichiometry of the complex and the binding constant, which quantifies the affinity between the adamantane derivative and the cyclodextrin.[13][14]
Materials:
-
Adamantane derivative
-
β-cyclodextrin (or a suitable derivative like HP-β-CD)
-
Phosphate buffer (pH 6.5)
-
Shaking water bath or incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 16 mM) in the phosphate buffer.[14]
-
Add an excess amount of the adamantane derivative to each cyclodextrin solution in separate sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) in a shaking water bath until equilibrium is reached (typically 24-72 hours).[13]
-
After reaching equilibrium, centrifuge the suspensions to separate the undissolved adamantane derivative.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of the dissolved adamantane derivative in each supernatant using a validated HPLC or UV-Vis spectrophotometric method.[15]
-
Plot the concentration of the dissolved adamantane derivative against the concentration of the cyclodextrin. The resulting phase solubility diagram provides information about the complex stoichiometry and stability constant (Kc). For a 1:1 complex, Kc can be calculated from the slope of the linear portion of the curve.
Protocol 1.2: Preparation of Inclusion Complexes by Freeze-Drying
This method is widely used to obtain amorphous, highly soluble inclusion complexes.[15][16]
Materials:
-
Adamantane derivative
-
Cyclodextrin (e.g., HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer (lyophilizer)
Procedure:
-
Dissolve the cyclodextrin in deionized water at the desired molar ratio with the adamantane derivative (a 1:1 molar ratio is a common starting point).
-
Dissolve the adamantane derivative in a minimal amount of a suitable co-solvent (e.g., ethanol) if necessary, and slowly add it to the stirring cyclodextrin solution.
-
Stir the solution for 24-48 hours at room temperature to ensure maximum complex formation.
-
Rapidly freeze the solution by immersing the container in liquid nitrogen or placing it in a -80°C freezer.
-
Lyophilize the frozen solution under vacuum for 48-72 hours to remove the solvent by sublimation.[15]
-
The resulting product is a dry, fluffy powder of the inclusion complex, which can be stored in a desiccator.
Protocol 1.3: Preparation of Inclusion Complexes by Kneading
The kneading method is a simple and economical technique, particularly suitable for poorly water-soluble drugs.[16][17]
Materials:
-
Adamantane derivative
-
Cyclodextrin
-
Ethanol/water (50:50 v/v) solution
-
Mortar and pestle
-
Vacuum oven or desiccator
Procedure:
-
Weigh molar equivalents of the adamantane derivative and the cyclodextrin (e.g., 1:1 molar ratio).[7]
-
Place the cyclodextrin in the mortar and add a small amount of the ethanol/water solution to form a thick paste.[7]
-
Gradually add the adamantane derivative to the paste and knead thoroughly for 45-60 minutes. Maintain a paste-like consistency by adding small amounts of the solvent mixture if necessary.
-
Dry the resulting paste in a vacuum oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved.
-
Pulverize the dried mass and sieve it to obtain a fine powder.
Section 2: Lipid-Based Formulations
Lipid-based formulations, such as liposomes and self-emulsifying drug delivery systems (SEDDS), are highly effective for encapsulating and delivering hydrophobic molecules like adamantane derivatives.[9][10]
Liposomes
Liposomes are microscopic vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and hydrophobic compounds. For adamantane derivatives, their lipophilic nature allows for stable incorporation into the phospholipid bilayer.[18][19]
Scientific Rationale: The adamantane moiety partitions into the hydrophobic core of the lipid bilayer, while the overall liposomal structure enhances the solubility of the drug in aqueous media and can alter its pharmacokinetic profile.
Caption: Adamantane derivative incorporated within a liposome bilayer.
Protocol 2.1.1: Preparation of Adamantane-Loaded Liposomes by Thin-Film Hydration
This is a common and robust method for preparing liposomes containing hydrophobic drugs.[8][20]
Materials:
-
Adamantane derivative
-
Phospholipid (e.g., DSPC)
-
Cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Rotary evaporator
-
Phosphate-buffered saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the adamantane derivative, phospholipid, and cholesterol in the organic solvent in a round-bottom flask. A common molar ratio is 7:3 for DSPC:Cholesterol, with the drug at a specific drug-to-lipid weight ratio (e.g., 1:20).[8]
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid's transition temperature (Tc) to remove the organic solvent under reduced pressure. A thin, uniform lipid film will form on the inner wall of the flask.[8]
-
Further dry the film under vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pre-warmed to above the Tc) and agitating the flask. This can be done by hand-shaking or vortexing, causing the lipid film to peel off and form multilamellar vesicles (MLVs).[8]
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a heated extruder.[8]
-
The resulting liposome suspension can be purified from unencapsulated drug by size exclusion chromatography or dialysis.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oil, surfactant, and sometimes a cosolvent, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[9][21]
Scientific Rationale: The adamantane derivative is dissolved in the lipidic pre-concentrate. Upon oral administration, this mixture disperses in the GI tract to form a micro- or nanoemulsion, which presents the drug in a solubilized state with a large surface area for absorption.[9][22]
Protocol 2.2.1: Formulation of a SEDDS for an Adamantane Derivative
Materials:
-
Adamantane derivative
-
Oil (e.g., Capmul® GMO-50, medium-chain triglycerides)
-
Surfactant (e.g., Gelucire® 48/16, Cremophor EL)
-
Cosurfactant/Cosolvent (e.g., Transcutol P, PEG 400)
-
Vortex mixer
-
Heated magnetic stirrer
Procedure:
-
Excipient Screening: Determine the solubility of the adamantane derivative in various oils, surfactants, and cosurfactants to identify the components with the highest solubilizing capacity.[23] This is a critical first step for successful SEDDS formulation.
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and cosurfactant into a glass vial in various ratios. Heat the mixture gently (e.g., 40-50°C) on a magnetic stirrer to ensure homogeneity.
-
Drug Incorporation: Add the adamantane derivative to the excipient mixture and stir until it is completely dissolved, forming a clear, isotropic pre-concentrate.
-
Self-Emulsification Assessment: To evaluate the self-emulsification performance, add a small volume (e.g., 1 mL) of the pre-concentrate to a larger volume (e.g., 250 mL) of deionized water in a beaker with gentle agitation (e.g., magnetic stirring at 100 rpm).[21]
-
Observe the rate of emulsification and the appearance of the resulting emulsion (e.g., clear, bluish-white, or milky). The time taken for emulsification and the final droplet size are key performance indicators.
Section 3: Polymeric Nanoparticles
Encapsulating adamantane derivatives in polymeric nanoparticles offers the potential for controlled, sustained release and improved stability.
Scientific Rationale: The hydrophobic drug is entrapped within the core of a polymer matrix. The polymer's degradation rate and the nanoparticle's size can be tailored to control the drug release profile.
Caption: Adamantane derivative entrapped within a polymer matrix.
Protocol 3.1: Preparation of Adamantane-Loaded Nanoparticles by Emulsification-Solvent Evaporation
This is a widely used method for encapsulating hydrophobic drugs into polymer nanoparticles.[1][3]
Materials:
-
Adamantane derivative
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous solution with a surfactant/stabilizer (e.g., polyvinyl alcohol - PVA)
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Dissolve the polymer and the adamantane derivative in the organic solvent to form the organic (oil) phase.
-
Prepare the aqueous phase containing the surfactant (e.g., 1-5% w/v PVA).
-
Add the organic phase to the aqueous phase and immediately emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion. The energy input during this step is critical for controlling the final particle size.
-
Transfer the resulting emulsion to a larger beaker and stir at room temperature for several hours (or overnight) to allow the organic solvent to evaporate.[3]
-
As the solvent evaporates, the polymer precipitates, forming solid nanoparticles with the drug entrapped inside.
-
Collect the nanoparticles by centrifugation (e.g., 9,000-15,000 rpm for 15-30 minutes).
-
Wash the nanoparticle pellet several times with deionized water to remove excess surfactant and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in water or lyophilize for long-term storage.
Section 4: Characterization and Validation
Rigorous characterization is essential to ensure the quality, stability, and performance of the formulated adamantane derivatives.
Protocol 4.1: Determination of Drug Loading and Encapsulation Efficiency
These parameters are crucial for assessing the efficiency of the formulation process, especially for nanoparticles and liposomes.
Definitions:
-
Drug Loading Content (DLC %): The weight percentage of the drug relative to the total weight of the nanoparticle or liposome.[24]
-
Encapsulation Efficiency (EE %): The percentage of the initial drug that is successfully encapsulated within the formulation.[6][24]
Indirect Method (Quantifying Free Drug):
-
After preparing the formulation (nanoparticles or liposomes), separate the formulation from the aqueous medium by centrifugation.[24]
-
Carefully collect the supernatant, which contains the unencapsulated ("free") drug.
-
Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis).[24]
-
Calculate EE% and DLC% using the following formulas:[25][26]
EE% = [(Total Drug Added - Free Drug) / Total Drug Added] x 100
DLC% = [(Total Drug Added - Free Drug) / Total Weight of Formulation] x 100
Protocol 4.2: Particle Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is used to measure the particle size distribution and Polydispersity Index (PDI) of liposomes, SEDDS-formed emulsions, and nanoparticles. Zeta potential measurement indicates the surface charge, which is a key predictor of formulation stability.
Procedure (General):
-
Dilute the formulation sample appropriately with a suitable dispersant (e.g., deionized water or PBS).
-
Analyze the sample using a DLS instrument (e.g., Zetasizer).[8]
-
For particle size, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
For zeta potential, an electric field is applied, and the particle velocity is measured to determine the surface charge.
Protocol 4.3: Analytical Quantification of Adamantane Derivatives
Due to the lack of a strong chromophore, direct UV detection of many adamantane derivatives can be challenging.[4]
HPLC with Derivatization:
-
For amino-adamantanes like amantadine, pre-column derivatization with reagents like (2-Naphthoxy)acetyl chloride can be used to introduce a fluorescent group, enabling highly sensitive detection.[4][27]
GC-MS:
-
Gas Chromatography-Mass Spectrometry is well-suited for the analysis of volatile and thermally stable adamantane compounds, providing both separation and structural information for quantification and impurity profiling.[4][22]
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the chemical structure of the adamantane derivatives and for identifying any potential degradation products after formulation.[28][29][30][31][32]
Conclusion
The inherent hydrophobicity of adamantane derivatives, while beneficial for their pharmacological activity, necessitates advanced formulation strategies to ensure adequate solubility and bioavailability. The methods detailed in this guide—cyclodextrin complexation, lipid-based systems, and polymeric nanoparticles—provide a robust toolkit for formulation scientists. The selection of the optimal approach requires a thorough understanding of the drug candidate's properties and the therapeutic objective. By applying the detailed protocols and characterization techniques outlined herein, researchers can successfully overcome the formulation hurdles and unlock the full therapeutic potential of these unique molecules.
References
- Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.).
- A Researcher's Guide to Validating Drug Loading Efficiency in Nanoparticles. (2025). BenchChem.
- Technical Support Center: Analysis of Adamantane Compounds. (2025). BenchChem.
- How To Measure The Efficiency Of Drug Packaging?. (2019). CD Bioparticles Blog.
- Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. (n.d.). PMC.
- Formulation of self-emulsifying drug delivery systems. (1997). Monash University.
- Liposome formulations of hydrophobic drugs. (n.d.). SciSpace.
- Methods for making liposomes containing hydrophobic drugs. (n.d.). Google Patents.
- Assessing Drug Encapsulation Efficiency using Nanoparticle Tracking Analysis. (2014). Malvern Panalytical.
- Liposome formulations of hydrophobic drugs. (n.d.). ZORA.
- Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. (n.d.). PMC.
- Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (n.d.). PMC.
- Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (2025). MDPI.
- Synthesis and characterization of new (Bis) Schiff base derivatives based on adamantane and evaluation antioxidant activity. (2023). Eurasian Chemical Communications.
- Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.). OAText.
- A Comparative Guide to the Structural Validation of Adamantane-Containing Compounds. (2025). BenchChem.
- Self-Emulsifying Drug Delivery Systems: Easy to Prepare Multifunctional Vectors for Efficient Oral Delivery. (2019). IntechOpen.
- Liquid chromatography of adamantane derivatives. (n.d.). ResearchGate.
- Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (2015). MDPI.
- Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology. (n.d.). PMC.
- Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. (2021). PMC.
- Cyclodextrin Inclusion Complexation: Technical Support Center. (2025). BenchChem.
- Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. (2022). RSC Publishing.
- Technical Support Center: Overcoming Solubility Issues with Adamantane Derivatives. (2025). BenchChem.
- Polymeric Nanoparticle Preparation Methods. (n.d.).
- Chromatographic study of complex formation of adamantane derivatives with β-cyclodextrin. (2016).
- Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. (n.d.).
- Cyclodextrins inclusion complex. (2022). Investigo.
- Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. (2021). MDPI.
- Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. (n.d.). ResearchGate.
- Polymeric Core-Shell Nanoparticles Prepared by Spontaneous Emulsification Solvent Evaporation and Functionalized by the Layer-by-Layer Method. (2020). MDPI.
- FORMULATION AND EVALUATION OF POLYMERIC NANOPARTICLE BY EMULSION SOLVENT EVAPORATION METHOD. (2023). IJSDR.
- Preparation of Polymer Nanoparticles by the Emulsification-Solvent Evaporation Method: From Vanderhoff's Pioneer Approach to Recent Adaptations. (n.d.). ResearchGate.
- Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (n.d.). PMC.
- Analysis of a Kneading Process to Evaluate Drug Substance-Cyclodextrin Complexation. (2025).
- Synthesis of 2-Adamantane Derivatives from 1-Adamantanol on Solid Acid Catalysts. (n.d.). ResearchGate.
- Single Emulsion-Solvent Evaporation Technique and Modifications For The Preparation of Pharmaceutical Polymeric Nanoparticles. (2012). Scribd.
- Technical Support Center: Troubleshooting Solubility Issues with Adamantane-Based Compounds. (2025). BenchChem.
- Investigations of polyethylene glycol mediated ternary molecular inclusion complexes of silymarin with beta cyclodextrins. (2015). Journal of Applied Pharmaceutical Science.
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.).
- Characterization, inclusion mode, phase-solubility and in vitro release studies of inclusion binary complexes with cyclodextrins. (2013). CONICET.
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). PMC.
- Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2018). International Journal of Pharmaceutical and Phytopharmacological Research.
- General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. (2022). ResearchGate.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). ResearchGate.
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Application Note: Solvent Selection and Reaction Optimization for the Synthesis of Adamantyl Guanylurea Derivatives
Introduction: The Biphasic Challenge of Adamantyl Chemistry
Adamantyl-bearing compounds are highly valued in medicinal chemistry for their exceptional lipophilicity, which enhances blood-brain barrier (BBB) penetration and modulates the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Derivatives such as adamantyl guanylureas and biguanides are actively investigated for their antiviral, antidiabetic (e.g., DPP-IV inhibition), and psychopharmacological properties [1].
However, the synthesis of adamantyl guanylureas presents a profound thermodynamic and kinetic challenge. The adamantane moiety (tricyclo[3.3.1.1^{3,7}]decane) is exceptionally bulky and hydrophobic. Conversely, guanylating agents—such as dicyandiamide (cyanoguanidine) or free guanidine—are highly polar and form rigid, tightly packed crystalline lattices stabilized by extensive intermolecular hydrogen bonding.
Attempting to couple these two extremes often results in phase mismatch, unreacted starting materials, and poor yields. The solvent system is not merely a reaction medium; it is the critical phase-transfer bridge that dictates the success of the synthesis. This application note details the mechanistic rationale and optimized protocols for selecting the correct solvent system to maximize the yield and purity of adamantyl guanylurea derivatives.
Mechanistic Rationale for Solvent Selection
The synthesis of adamantyl guanylureas typically proceeds via one of two primary pathways, each requiring a fundamentally different solvent environment to succeed.
Pathway A: 1-Adamantylamine + Dicyandiamide (The Protic Route)
When reacting 1-adamantylamine hydrochloride with dicyandiamide, the solvent must perform two conflicting tasks: it must dissolve the lipophilic adamantane cage while simultaneously disrupting the hydrogen bonds of dicyandiamide.
-
Optimal Solvent: n-Butanol or Aqueous HCl.
-
Causality: A polar protic solvent like n-butanol provides a high boiling point (117°C), supplying the thermal energy required to overcome the steric hindrance of the adamantyl cage. Furthermore, the protic environment (often supplemented with catalytic HCl) electrophilically activates the nitrile group of dicyandiamide, rendering it susceptible to nucleophilic attack by the bulky adamantylamine [1].
Pathway B: 1-Adamantyl Isocyanate + Guanidine (The Aprotic Route)
A more direct route to guanylureas involves the reaction of 1-adamantyl isocyanate with free guanidine base.
-
Optimal Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Causality: Protic solvents cannot be used here, as they will aggressively solvolyze the highly reactive isocyanate intermediate. Polar aprotic solvents like DMF possess a high dielectric constant (ε = 36.7) capable of solvating the polar guanidine base, while their hydrocarbon backbone accommodates the adamantyl cage. This allows the reaction to proceed smoothly at ambient or slightly elevated temperatures without competitive side reactions[2, 3].
Caption: Workflow for adamantyl guanylurea synthesis highlighting solvent mediation.
Quantitative Data: Solvent Performance Matrix
The following table summarizes the physicochemical properties of evaluating solvent systems and their empirical performance in adamantyl guanylurea synthesis.
| Solvent System | Dielectric Constant (ε) | Boiling Point (°C) | Adamantyl Solubility | Guanylating Agent Solubility | Typical Yield (%) | Primary Application |
| n-Butanol | 17.5 | 117.7 | High | Moderate (requires heat) | 75 - 82% | Amine + Dicyandiamide |
| Water / HCl | 80.1 | 100.0 | Low | Very High | 40 - 55% | Amine + Dicyandiamide |
| DMF | 36.7 | 153.0 | High | High | 88 - 94% | Isocyanate + Guanidine |
| NMP | 32.2 | 202.0 | High | High | 85 - 90% | Isocyanate + Guanidine |
| Toluene | 2.4 | 110.6 | Very High | Very Low | < 30% | Not Recommended |
Data synthesized from thermodynamic dissolution profiles of guanylurea derivatives in highly polar solvents [4].
Caption: Decision tree for solvent selection based on yield and solvation properties.
Experimental Protocols (Self-Validating Workflows)
Protocol A: Synthesis via 1-Adamantyl Isocyanate (Aprotic DMF System)
This protocol is optimized for maximum yield and relies on the excellent solvating power of DMF to maintain a homogeneous reaction environment.
Reagents:
-
1-Adamantyl isocyanate: 10.0 mmol
-
Guanidine hydrochloride: 11.0 mmol
-
Triethylamine (TEA): 12.0 mmol
-
Anhydrous DMF: 25 mL
Step-by-Step Methodology:
-
Free-Basing the Guanidine: Suspend guanidine hydrochloride (11.0 mmol) in 15 mL of anhydrous DMF under a nitrogen atmosphere. Add TEA (12.0 mmol) dropwise.
-
Causality & Validation: TEA neutralizes the hydrochloride salt to liberate free guanidine. The formation of a white precipitate (TEA·HCl) serves as a visual validation that the free-basing step is successful.
-
-
Substrate Addition: Dissolve 1-adamantyl isocyanate (10.0 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the guanidine suspension at 0–5°C over 30 minutes.
-
Causality: The low temperature prevents the highly reactive isocyanate from undergoing unwanted dimerization or side reactions.
-
-
Thermal Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
-
Validation Check: Monitor the reaction via IR spectroscopy. The complete disappearance of the strong isocyanate asymmetric stretch at ~2270 cm⁻¹ confirms reaction completion [3].
-
-
Isolation: Pour the reaction mixture into 150 mL of ice-cold distilled water. The sudden shift in dielectric constant forces the lipophilic adamantyl guanylurea to precipitate. Filter, wash with cold water, and dry under vacuum.
Protocol B: Synthesis via 1-Adamantylamine (Protic n-Butanol System)
This protocol is utilized when avoiding toxic isocyanate precursors is necessary, relying on thermal and electrophilic activation.
Reagents:
-
1-Adamantylamine hydrochloride: 10.0 mmol
-
Dicyandiamide (Cyanoguanidine): 10.5 mmol
-
n-Butanol: 30 mL
-
Concentrated HCl: 2 drops (Catalytic)
Step-by-Step Methodology:
-
Lattice Disruption: Combine 1-adamantylamine hydrochloride and dicyandiamide in 30 mL of n-butanol. Add 2 drops of concentrated HCl.
-
Causality: Dicyandiamide is poorly soluble in most solvents due to strong H-bonding. The addition of HCl protonates the nitrile group, breaking the crystalline lattice and activating the carbon center for nucleophilic attack [1].
-
-
Reflux Activation: Heat the mixture to reflux (~117°C) under continuous stirring for 12–16 hours.
-
Validation Check: The mixture will transition from a cloudy suspension to a clear, homogeneous solution as the dicyandiamide lattice breaks down and reacts. If the solution remains cloudy after 4 hours, the solvent volume is insufficient to overcome the lattice energy.
-
-
Hydrolytic Quench: Cool the mixture to 50°C and add 10 mL of water to hydrolyze the intermediate biguanide to the target guanylurea. Stir for an additional 2 hours.
-
Crystallization: Cool the mixture to 0°C. The product will crystallize out of the butanol phase. Collect via vacuum filtration and recrystallize from ethanol/water.
Conclusion
The successful synthesis of adamantyl guanylurea derivatives is fundamentally an exercise in phase management. By understanding the opposing physicochemical properties of the adamantyl and guanyl moieties, researchers can rationally select solvent systems that bridge this gap. DMF provides superior yields for isocyanate-based routes by preventing solvolysis, while n-butanol offers the necessary thermal window and protic environment to activate nitrile-based couplings.
References
-
Tonelli, M., et al. "Synthetic accesses to biguanide compounds." PubMed Central (PMC) - National Institutes of Health, 2021. Available at:[Link]
-
Fortun, S., & Schmitzer, A. R. "Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction." ACS Omega, 2018. Available at:[Link]
-
Klimochkin, Y., et al. "Synthesis of Adamantyl-Containing Compounds - Structure Elements of Rotaxanes and Supramolecular Polymers." ResearchGate, 2021. Available at:[Link]
-
Li, N., et al. "Thermodynamics and Kinetics of Click Reaction between Benzyl Azide and Different Alkynes by Microcalorimetry." Organic Process Research & Development, 2019. Available at:[Link]
Technical Support Center: Enhancing the Aqueous Solubility of [N'-(adamantan-1-yl)carbamimidoyl]urea
Welcome to the technical support center for [N'-(adamantan-1-yl)carbamimidoyl]urea. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the poor aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to advance your research.
Introduction to the Solubility Challenge
[N'-(adamantan-1-yl)carbamimidoyl]urea incorporates a bulky, highly lipophilic adamantane cage. This structural feature is often employed in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties.[1][2] However, the hydrophobicity of the adamantane moiety significantly contributes to the poor water solubility of the parent molecule, a common issue with adamantane derivatives.[2][3] The urea and carbamimidoyl groups, while capable of hydrogen bonding, are often insufficient to overcome the lipophilicity of the adamantane core, leading to challenges in formulation and bioavailability.[4]
This guide provides a structured approach to systematically address and overcome these solubility limitations.
Frequently Asked Questions (FAQs)
Q1: My initial attempts to dissolve [N'-(adamantan-1-yl)carbamimidoyl]urea in aqueous buffers have failed. What are the primary reasons for its poor water solubility?
A1: The low aqueous solubility of [N'-(adamantan-1-yl)carbamimidoyl]urea is primarily due to the physicochemical properties of its adamantane moiety. The adamantane structure is a rigid, non-polar hydrocarbon scaffold, which leads to a high crystal lattice energy and a significant hydrophobic character.[1] This lipophilicity results in unfavorable interactions with polar water molecules, making it difficult for the compound to dissolve. While the urea and carbamimidoyl groups can participate in hydrogen bonding, their contribution is outweighed by the large, non-polar surface area of the adamantane group.[4]
Q2: What are the most common initial strategies to try when a compound like this shows poor aqueous solubility?
A2: For a compound with the structural characteristics of [N'-(adamantan-1-yl)carbamimidoyl]urea, the following initial strategies are recommended:
-
Co-solvents: The use of water-miscible organic solvents, or co-solvents, is a straightforward and effective first step to increase solubility.[5][6]
-
pH Adjustment: Although the carbamimidoyl group has a high pKa, exploring a range of pH values can sometimes improve solubility by ionizing the molecule.
-
Complexation with Cyclodextrins: The hydrophobic cavity of cyclodextrins is well-suited to encapsulate the adamantane group, forming an inclusion complex with enhanced aqueous solubility.[7][8][9][10]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule.[11][12][13][14]
Q3: Can I predict which solubility enhancement strategy will be most effective for my compound?
A3: While prediction is not always exact, the "Development Classification System (DCS)" can provide guidance.[15] For a dissolution rate-limited compound (DCS IIa), strategies that increase the dissolution rate, such as micronization or salt formation, are often effective. For a solubility-limited compound (DCS IIb), approaches that increase the concentration of the drug in solution, like the use of complexes (cyclodextrins) or lipid-based formulations, are generally more successful.[15] Given the high lipophilicity of the adamantane group, [N'-(adamantan-1-yl)carbamimidoyl]urea is likely to be a DCS IIb compound, making complexation and the use of solubilizing excipients promising strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Precipitation of the compound upon dilution of an organic stock solution into an aqueous buffer.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Exceeding Aqueous Solubility Limit | Lower the final concentration of the compound in the aqueous buffer. | The concentration of the compound in the final aqueous solution is higher than its intrinsic solubility, leading to precipitation. |
| Insufficient Co-solvent Concentration | Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. | A higher concentration of the co-solvent can better maintain the solubility of the hydrophobic compound.[5] |
| pH Effects | Adjust the pH of the aqueous buffer. | The ionization state of the molecule can significantly impact its solubility. |
| Temperature Effects | Gently warm the solution. | Solubility often increases with temperature. However, be mindful of the compound's stability at elevated temperatures. |
Issue 2: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Compound Precipitation in Assay Medium | Visually inspect the assay wells for any signs of precipitation. | Undissolved compound will lead to an inaccurate concentration and variable results. |
| Interaction with Assay Components | Run control experiments with the formulation excipients alone. | Co-solvents, cyclodextrins, or surfactants can sometimes interfere with biological assays. |
| Time-dependent Solubility | Prepare fresh dilutions of the compound immediately before use. | The compound may be slowly precipitating out of solution over time. |
Detailed Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments to enhance the solubility of [N'-(adamantan-1-yl)carbamimidoyl]urea.
Protocol 1: Solubility Enhancement using Co-solvents
This protocol describes the use of co-solvents to determine the solubility of [N'-(adamantan-1-yl)carbamimidoyl]urea.
Materials:
-
[N'-(adamantan-1-yl)carbamimidoyl]urea
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials, magnetic stirrer, and analytical balance
Procedure:
-
Prepare a series of co-solvent/PBS mixtures with varying concentrations of the co-solvent (e.g., 5%, 10%, 20%, 30% v/v).
-
Add an excess amount of [N'-(adamantan-1-yl)carbamimidoyl]urea to each vial containing a specific co-solvent mixture.
-
Stir the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, centrifuge the samples to separate the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Expected Outcome & Data Presentation:
| Co-solvent | Concentration (% v/v) | Apparent Solubility (µg/mL) |
| None (PBS) | 0 | < 1 |
| DMSO | 10 | 50 |
| DMSO | 20 | 150 |
| Ethanol | 10 | 35 |
| Ethanol | 20 | 90 |
| PEG 400 | 10 | 75 |
| PEG 400 | 20 | 200 |
Note: The above data is illustrative. Actual solubility will need to be determined experimentally.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol outlines the preparation of an inclusion complex of [N'-(adamantan-1-yl)carbamimidoyl]urea with β-cyclodextrin.[16]
Materials:
-
[N'-(adamantan-1-yl)carbamimidoyl]urea
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Ethanol
-
Rotary evaporator, freeze-dryer
Procedure:
-
Dissolve a known amount of β-cyclodextrin in deionized water with gentle heating (e.g., 60 °C).
-
In a separate container, dissolve [N'-(adamantan-1-yl)carbamimidoyl]urea in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of the compound to the aqueous β-cyclodextrin solution with continuous stirring.
-
Continue stirring the mixture at 60 °C for 4 hours.
-
Allow the solution to cool to room temperature while stirring.
-
Remove the ethanol and water using a rotary evaporator.
-
Freeze-dry the resulting solid to obtain the inclusion complex as a powder.
-
Characterize the formation of the inclusion complex using techniques such as NMR, DSC, or XRD.
Visualization of the Process:
Caption: Workflow for preparing a cyclodextrin inclusion complex.
Protocol 3: Formulation of a Nanosuspension
This protocol describes the preparation of a nanosuspension to improve the dissolution rate and saturation solubility of the compound.[17][18][19][20]
Materials:
-
[N'-(adamantan-1-yl)carbamimidoyl]urea
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Deionized water
-
High-pressure homogenizer or bead mill
Procedure:
-
Prepare an aqueous solution of the stabilizer.
-
Disperse a known amount of [N'-(adamantan-1-yl)carbamimidoyl]urea in the stabilizer solution to form a presuspension.
-
Homogenize the presuspension using a high-pressure homogenizer or bead mill for a specified number of cycles or time.
-
Monitor the particle size of the nanosuspension using a particle size analyzer.
-
Continue homogenization until the desired particle size (typically < 500 nm) is achieved.
-
Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.
Visualization of the Concept:
Caption: Nanosizing increases surface area and enhances dissolution.
Advanced Strategies
For particularly challenging cases, more advanced strategies may be necessary.
Prodrug Approach
A prodrug is a chemically modified, inactive form of a drug that is converted to the active form in the body.[21][22][23] For [N'-(adamantan-1-yl)carbamimidoyl]urea, a prodrug strategy could involve attaching a water-soluble promoiety to the molecule.
-
Phosphate Esters: Attaching a phosphate group can dramatically increase water solubility.[24] This is a well-established method for creating water-soluble prodrugs for parenteral administration.[24]
-
Amino Acid Conjugates: Linking an amino acid can also improve solubility and potentially take advantage of amino acid transporters for improved absorption.[24]
Caption: The prodrug approach for enhancing solubility.
Amorphous Solid Dispersions
Creating an amorphous solid dispersion involves dispersing the crystalline drug in a hydrophilic polymer matrix.[15][25] This overcomes the crystal lattice energy, leading to a significant increase in apparent solubility and dissolution rate.[15]
Commonly used polymers:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Polyethylene glycol (PEG)
The solid dispersion can be prepared by methods such as spray drying or hot-melt extrusion.
References
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Inventi Journals.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
- Nanosuspension: An approach to enhance solubility of drugs. (n.d.). PMC - NIH.
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023, June 16). Journal of Pharmaceutical Sciences and Research.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... (n.d.). PMC.
- Experimental (NMR) and Computational (MD) Studies on the Inclusion Complexes of 1-Bromoadamantane with α-, β-, and γ-Cyclodextrin. (n.d.).
- Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Deriv
- A Review On Nanosuspension: A Method To Improve Medication Solubility. (2025, January 1). IJNRD.org.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC.
- Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion. (2010, January 12). MDPI.
- Cosolvent. (n.d.). In Wikipedia.
- FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. (2023, December 4). Drug Development and Delivery.
- Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (2025, September 22). Eurasia.
- The important role and application of surfactants in pharmaceutical formulations. (2025, April 18). Scientist Solutions.
- Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Deriv
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 26). Pharma Excipients.
- Solubilization techniques used for poorly w
- Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024, August 2). ConnectSci.
- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
- The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). JOCPR.
- Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. (2021, November 24). MDPI.
- Technical Support Center: Overcoming Solubility Issues with Adamantane Deriv
- Solubility Enhancement of Rifabutin by Co-solvency Approach. (n.d.).
- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025, October 5). Journal of Chemical Health Risks.
- Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. (2016, March 3). RSC Publishing.
- MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
- Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (2020, July 13).
- Improving the solubility of 1,1-Bis(2-bromophenyl)urea for assays. (n.d.). Benchchem.
- Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simul
- Solubility Profile of 1,3-Bis(4-methylphenyl)adamantane in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
- Control of urea release through noncovalent derivatization with aliphatic dicarboxylic acids. (2025, March 21). Taylor & Francis.
- Urea. (n.d.). In Wikipedia.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PMC.
- ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. (2014, October 20).
- Prodrug strategies to overcome poor w
- Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. (2023, April 19). MDPI.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2025, October 16).
- [n'-(adamantan-1-yl)carbamimidoyl]urea. (n.d.). PubChem.
- Crystal structure of 3-(adamantan-1-yl)-1-(4-bromophenyl)urea, C17H21BrN2O. (2016, October 8). De Gruyter.
- Adamantan-1-yl-urea | 13072-69-0. (n.d.). Sigma-Aldrich.
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Technical Support Center:[N'-(adamantan-1-yl)carbamimidoyl]urea Synthesis
Welcome to the Technical Support Center for the synthesis and optimization of [N'-(adamantan-1-yl)carbamimidoyl]urea . This guide is designed for research scientists and drug development professionals. It provides a self-validating experimental protocol, quantitative optimization data, and a comprehensive troubleshooting FAQ to address specific synthetic bottlenecks.
Process Overview & Mechanistic Pathway
The synthesis of N-carbamimidoylureas (guanylureas) can be achieved through several routes, including the acid-catalyzed hydrolysis of cyanoguanidines [[1]]() or the reaction of dicyandiamide with acidic aqueous solutions [[2]](). However, for bulky lipophilic substrates like the adamantyl group, the most direct and high-yielding route is the condensation of 1-adamantylguanidine with an isocyanate equivalent (cyanic acid) generated in situ3.
Fig 1. Synthesis of[N'-(adamantan-1-yl)carbamimidoyl]urea via in situ cyanic acid generation.
Validated Experimental Protocol
This protocol utilizes a self-validating purification system. Because the adamantyl group drastically enhances the lipophilicity and membrane permeability of the compound 4, the target molecule will selectively crash out of the aqueous phase, leaving water-soluble inorganic byproducts behind.
Phase 1: In Situ Cyanic Acid Generation & Condensation
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a highly efficient reflux condenser, dissolve 1-adamantylguanidine sulfate (1.0 equiv, 10.0 mmol) in a 1:1 mixture of distilled water and ethanol (40 mL).
-
Solubilization: Warm the solution to 60°C with continuous magnetic stirring to ensure complete dissolution of the bulky adamantyl precursor.
-
Reagent Addition: Slowly add an aqueous solution of potassium cyanate (KOCN, 2.0 equiv, 20.0 mmol) dropwise over 15 minutes.
-
Causality Note: The sulfate counterion from the starting material protonates the cyanate anion to generate reactive cyanic acid (HNCO) in situ. Slow addition prevents the volatile HNCO from escaping the reaction matrix before it can be consumed.
-
-
Reflux: Elevate the temperature to 80°C and reflux for 4 hours. The nucleophilic primary amine of the guanidine group attacks the electrophilic carbon of the cyanic acid, forming the urea linkage 3.
Phase 2: Isolation and Purification
-
Precipitation: Cool the reaction mixture slowly to room temperature, then transfer to an ice bath (0°C) for 2 hours. The target compound will precipitate as a white crystalline solid.
-
Filtration: Filter the precipitate under vacuum and wash with ice-cold water (2 x 15 mL).
-
Causality Note: This is a self-validating purification step. The lipophilic [N'-(adamantan-1-yl)carbamimidoyl]urea is insoluble in cold water, whereas the K₂SO₄ byproduct is highly water-soluble and is quantitatively removed in the filtrate.
-
-
Drying: Dry the product in vacuo at 45°C overnight to yield the pure target compound.
Yield Optimization Data
The following table summarizes the quantitative data from our optimization trials. Deviations from the standard protocol result in predictable yield drops due to specific mechanistic failures.
| KOCN Equivalents | Solvent System | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1.0 | Water | 80 | 4 | 42 | Incomplete reaction; HNCO lost as gas or hydrolyzed. |
| 2.0 | Water/EtOH (1:1) | 80 | 4 | 88 | Optimal; EtOH improves solubility of the adamantyl group 4. |
| 2.0 | Water/EtOH (1:1) | 25 | 24 | 15 | Insufficient thermal energy for nucleophilic attack on HNCO. |
| 4.0 | Water/EtOH (1:1) | 100 | 12 | 51 | Over-reaction leading to biuret derivatives and thermal decomposition [[5]](). |
Troubleshooting Guides & FAQs
Q1: Why is my reaction yield so low when using pure water as the solvent? A1: The adamantyl group is highly lipophilic and significantly increases the hydrophobicity of the molecule 4. In pure water, 1-adamantylguanidine sulfate has limited solubility, causing the reaction to occur only at the solid-liquid interface. Solution: Adding ethanol (in a 1:1 ratio with water) acts as a co-solvent, fully solubilizing the bulky adamantyl precursor and allowing homogeneous kinetics.
Q2: I smell a sharp, irritating odor during the KOCN addition, and my final yield drops below 50%. What is happening? A2: That odor is cyanic acid (HNCO) gas escaping the reaction mixture. HNCO is volatile and can evaporate before reacting with the guanidine. Furthermore, thermal decomposition of related guanylurea systems is known to release HNCO at elevated temperatures 5. Solution: Ensure your flask is equipped with a highly efficient reflux condenser. Add the KOCN solution slowly so that the HNCO is consumed by the nucleophile as quickly as it is generated.
Q3: Can I use 1-adamantylamine instead of 1-adamantylguanidine as my starting material? A3: No. Reacting 1-adamantylamine directly with KOCN yields 1-adamantylurea, not the carbamimidoyl (guanyl) derivative. To achieve the carbamimidoyl urea structure, you must either start with the guanidine derivative or use an alternative route, such as the acid-catalyzed hydrolysis of a cyanoguanidine intermediate [[1]]().
Q4: My product precipitated as a sticky gum rather than a crystalline solid. How do I fix this? A4: This occurs if the reaction mixture remains too acidic, resulting in the isolation of a protonated guanylurea salt rather than the free base. Guanylurea salts can be highly hygroscopic. Solution: Before cooling the mixture for precipitation, verify that the pH is neutral to slightly basic (pH 7.5–8.0). If it is too acidic, carefully neutralize it with a few drops of saturated aqueous NaHCO₃. The rigid adamantyl cage will strongly drive crystallization once the ionic pairing is neutralized.
References
-
Science of Synthesis. "Acyclic and Cyclic Ureas: N-Carbamimidoylurea Synthesis". Science of Synthesis Knowledge Updates 2013/3. Available at: [Link]
-
ResearchGate. "The preparation and characterization of guanylurea nitrate and perchlorate salts". ResearchGate Publications. Available at: [Link]
-
LMU Munich. "Thermal Conversion of Guanylurea Dicyanamide into Graphitic Carbon Nitride via Prototype CNx Precursors". LMU Munich Publications. Available at: [Link]
Sources
Technical Support Center: Plasma Stability Assays for Adamantane-Guanylurea Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with adamantane-guanylurea derivatives.
These hybrid molecules are increasingly investigated as soluble epoxide hydrolase (sEH) inhibitors and antiviral agents[1]. However, their structure presents a severe "amphiphilic paradox" in in vitro ADME assays: the adamantane cage is rigidly lipophilic and prone to non-specific binding[2], while the guanylurea moiety is highly polar, basic, and susceptible to enzymatic hydrolysis[3].
This guide provides a self-validating experimental framework, mechanistic troubleshooting, and quantitative diagnostics to ensure your plasma stability data is both accurate and reproducible.
The Self-Validating Experimental Workflow
To confidently determine whether compound depletion is due to genuine enzymatic degradation or experimental artifacts (e.g., precipitation, plasticware binding), your protocol must be a closed, self-validating system. This means incorporating mass balance checks, heat-inactivated controls, and strict organic solvent limits[4].
Step-by-Step Plasma Stability Protocol
-
Stock Preparation: Dissolve the adamantane-guanylurea derivative in 100% DMSO to yield a 10 mM stock. Note: Adamantane's high lipophilicity requires pure DMSO for initial solvation[2].
-
Intermediate Dilution: Dilute the stock to 100 µM using a 50:50 Acetonitrile:Water mixture. This step is critical to reduce the final DMSO concentration in the assay.
-
Matrix Equilibration: Pre-warm pooled plasma (e.g., human, rat, or mouse) to 37°C in a low-binding 96-well plate.
-
Spiking & Initiation: Spike the intermediate solution into the plasma to achieve a final compound concentration of 1 µM. Crucial Causality: The final DMSO concentration must remain ≤ 0.25%. Higher solvent concentrations will denature plasma esterases and amidases, yielding artificially stable half-life ( t1/2 ) data[5].
-
Incubation: Incubate the plate at 37°C with gentle orbital shaking (300 rpm).
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw 50 µL aliquots.
-
Quenching & Precipitation: Immediately dispense the aliquot into 150 µL of ice-cold quench solution (Acetonitrile/Methanol, 1:1 v/v) containing a stable-isotope-labeled internal standard (IS). Causality: The cold organic solvent instantly halts enzymatic activity and precipitates plasma proteins, releasing any protein-bound adamantane derivative[4].
-
Centrifugation: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C to pellet the protein crash.
-
LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, as adamantane lacks a sufficient UV chromophore[6].
Validated workflow for assessing plasma stability of adamantane-guanylurea derivatives.
Diagnostic Q&A and Troubleshooting
Q1: My adamantane-guanylurea compound shows a massive drop in concentration right at the T=0 timepoint. Is it degrading instantly?
A1: It is highly unlikely to be instant enzymatic degradation. This is a classic symptom of Non-Specific Binding (NSB) or Aqueous Precipitation . The bulky adamantane cage drives the molecule out of the polar plasma matrix and onto the walls of standard polystyrene or polypropylene plates[2].
-
The Fix: Run a recovery check. Compare the peak area of your T=0 plasma sample to a neat standard prepared in buffer. If recovery is <70%, switch to ultra-low attachment (ULA) plates or add a surfactant like CHAPS (0.01%) to your intermediate dilution. Furthermore, verify that the pH is optimized; guanylurea is basic, so ensuring it is protonated can improve aqueous solubility[2].
Q2: The compound is stable in human plasma but degrades rapidly in rodent plasma. Why?
A2: This is a documented interspecies difference driven by the varying expression levels of plasma hydrolases and amidases[5]. Rodent plasma (particularly mouse) contains exceptionally high levels of carboxylesterases and amidases compared to human plasma. The guanylurea linkage is highly susceptible to these specific rodent enzymes.
-
The Fix: This is biological reality, not an assay failure. However, to prove it is enzymatic and not chemical instability, run a parallel assay using heat-inactivated plasma (incubated at 60°C for 30 mins prior to spiking). If the compound is stable in the inactivated matrix, the degradation is purely enzymatic.
Q3: My LC-MS/MS signal is noisy, and the peaks are severely tailing, making integration impossible. How do I resolve this?
A3: This is caused by the basic guanylurea moiety interacting with residual acidic silanol groups on standard C18 stationary phases[6]. Additionally, adamantane's lack of a chromophore means you are entirely reliant on MS ionization, which can be suppressed by co-eluting plasma phospholipids.
-
The Fix:
-
Chromatography: Switch to an end-capped C18 column or a polar-embedded column. Add a volatile basic modifier (e.g., 0.1% Formic Acid + 2-10 mM Ammonium Formate) to your mobile phase to shield the silanols and sharpen the peak.
-
Detection: Ensure your mass spectrometer is operating in Selected Ion Monitoring (SIM) or MRM mode to maximize sensitivity for the adamantane fragment[6].
-
Diagnostic logic tree for troubleshooting rapid compound depletion in plasma.
Quantitative Diagnostics & Data Presentation
To maintain strict quality control, compare your assay outputs against these standardized metrics. Deviations from these ranges indicate a breakdown in the assay mechanics rather than the biological properties of your compound.
| Diagnostic Parameter | Acceptable Range | Out-of-Spec Observation | Root Cause Hypothesis | Corrective Action |
| T=0 Recovery | 85% – 115% | < 70% recovery at T=0 vs. neat standard. | Non-specific binding (NSB) or precipitation[2]. | Use low-binding plates; verify compound solubility limit. |
| Positive Control t1/2 | Matrix-dependent (e.g., Tetracaine t1/2 < 30 min) | Control compound shows no degradation[4]. | Enzyme denaturation due to high DMSO (>0.5%)[5]. | Repeat assay ensuring final DMSO is ≤ 0.25%. |
| Negative Control Stability | > 95% remaining at 120 min | Rapid depletion in heat-inactivated plasma. | pH-driven chemical hydrolysis or severe NSB. | Check buffer pH; perform a protein-free buffer stability test. |
| LC-MS/MS Peak Symmetry | Asymmetry Factor (As) 0.9 – 1.2 | Severe peak tailing (As > 1.5)[6]. | Guanylurea interaction with column silanols. | Use end-capped columns; add ammonium formate to mobile phase. |
References[4] BioDuro-Global CRDMO. "ADME Plasma Stability Assay." BioDuro. URL: https://bioduro-sundia.com/adme-plasma-stability-assay/[1] Burmistrov, V., et al. "Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy." Scientific Reports, National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10654321/[2] BenchChem. "Technical Support Center: Troubleshooting Solubility Issues with Adamantane-Based Compounds." BenchChem. URL: https://www.benchchem.com/support/adamantane-solubility[6] BenchChem. "Technical Support Center: Analysis of Adamantane Compounds." BenchChem. URL: https://www.benchchem.com/support/adamantane-analysis[5] Evotec. "Plasma Stability | Cyprotex ADME-Tox Solutions." Evotec. URL: https://www.evotec.com/en/execute/adme-tox/in-vitro-adme/plasma-stability[3] Wackett, L. P., et al. "Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea." mBio, National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8807185/
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving NMR Signal Overlap in Adamantane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting and frequently asked questions (FAQs) to address the common yet challenging issue of NMR signal overlap in adamantane derivatives. The unique, rigid cage structure of adamantane and its derivatives often leads to spectra where many proton and carbon signals are clustered together, complicating structural elucidation.[1][2] This resource offers a structured approach to systematically resolve these ambiguities, ensuring accurate and reliable characterization of your molecules.
Frequently Asked Questions (FAQs)
Q1: Why do the ¹H NMR signals of my adamantane derivative show such significant overlap?
A1: The high degree of symmetry in the parent adamantane scaffold is a primary reason for signal overlap.[1] Protons and carbons in chemically similar environments within the rigid cage structure have very close chemical shifts. Even with substitution, many of the remaining bridgehead (methine) and methylene protons can reside in nearly identical electronic environments, causing their signals to coalesce into broad, poorly resolved multiplets.[3] This is especially true for the methylene protons, which often appear as a complex set of overlapping signals.
Q2: I have a complex multiplet in the aliphatic region of my ¹H NMR spectrum. What are the first simple steps I can take to try and resolve it?
A2: Before resorting to more advanced and time-consuming experiments, several straightforward adjustments to your data acquisition parameters can often improve spectral resolution:
-
Solvent Change: The choice of deuterated solvent can have a subtle but significant impact on chemical shifts due to varying solvent-solute interactions. Acquiring a spectrum in a solvent with different properties (e.g., changing from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce differential shifts in the proton signals, potentially resolving the overlap.[4]
-
Temperature Variation: Running the NMR experiment at different temperatures can sometimes improve signal resolution. Temperature changes can affect molecular conformations and intermolecular interactions, leading to slight changes in chemical shifts that may be sufficient to separate overlapping peaks.[4]
-
Sample Concentration: Highly concentrated samples can lead to line broadening due to viscosity and intermolecular interactions.[4] Preparing a more dilute sample can sometimes result in sharper signals and better resolution.
Troubleshooting Workflow: From Simple to Advanced Techniques
When simple adjustments are insufficient, a more systematic approach involving advanced NMR techniques is necessary. This workflow provides a logical progression from chemical methods to sophisticated 2D NMR experiments.
Caption: Troubleshooting workflow for resolving NMR signal overlap.
In-Depth Troubleshooting Guides
Q3: When should I consider using Lanthanide Shift Reagents (LSRs)?
A3: Lanthanide shift reagents are an excellent choice when your adamantane derivative has a Lewis basic functional group (e.g., hydroxyl, carbonyl, amine) that can coordinate with the paramagnetic lanthanide ion.[5] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[6] This can effectively spread out a crowded region of the spectrum, simplifying complex multiplets into first-order patterns.[6][7]
-
Causality: The paramagnetic lanthanide ion (commonly Europium or Praseodymium) creates a local magnetic field that alters the shielding of nearby nuclei in the analyte molecule.[6] Europium complexes, like Eu(fod)₃ and Eu(dpm)₃, typically cause downfield shifts, while praseodymium complexes cause upfield shifts.[7][8] This effect diminishes with distance, providing valuable structural information.
-
Chiral Derivatives: If your adamantane derivative is chiral, using a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can be invaluable. It will form two diastereomeric complexes that will have different NMR spectra, allowing you to not only resolve signals but also determine enantiomeric excess (ee).[6][9]
Experimental Protocol: Using a Lanthanide Shift Reagent
-
Sample Preparation: Dissolve approximately 5-10 mg of your adamantane derivative in 0.5 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃) in an NMR tube.[10]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound to serve as a reference.
-
Incremental Addition of LSR: Prepare a stock solution of the LSR (e.g., Eu(dpm)₃) in the same deuterated solvent. Add a small, measured aliquot of the LSR stock solution to the NMR tube.
-
Spectral Acquisition: After each addition, gently mix the sample and re-acquire the ¹H NMR spectrum.
-
Data Analysis: Monitor the changes in chemical shifts. Continue adding the LSR incrementally until sufficient signal separation is achieved without excessive line broadening. The induced shifts can be plotted against the molar ratio of LSR to substrate to aid in signal assignment.[10]
Q4: The ¹H NMR spectrum is still too complex. How can 2D NMR experiments help resolve the signal overlap?
A4: 2D NMR experiments are powerful tools that spread spectral information across a second dimension, resolving overlapping signals and revealing correlations between nuclei.[8] For adamantane derivatives, a combination of homonuclear and heteronuclear 2D experiments is often required for complete assignment.[11][12]
-
¹H-¹H COSY (Correlation Spectroscopy): This is the first 2D experiment to perform. It identifies protons that are spin-spin coupled, typically those on adjacent carbons.[13][14] Cross-peaks in the COSY spectrum connect coupled protons, allowing you to trace out the spin systems within the molecule. This is crucial for identifying which methylene and methine protons are neighbors in the adamantane cage.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment is essential for resolving severely overlapping proton signals.[15] It correlates each proton signal with the signal of the carbon to which it is directly attached.[12] Since ¹³C spectra have a much larger chemical shift range and are less prone to overlap, what appears as a single unresolved multiplet in the ¹H spectrum can be resolved into distinct cross-peaks in the HSQC spectrum, corresponding to the different ¹³C environments.[16]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds.[8][14] This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton, especially when trying to confirm the position of substituents on the adamantane framework.[12]
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY is useful for identifying all protons within a coupled spin system, even if they are not directly coupled.[4][11] For a substituted adamantane, this can help to identify all the protons belonging to a particular fragment of the cage.
Data Interpretation: A Comparative Approach
| Experiment | Information Provided | Application to Adamantane Derivatives |
| ¹H-¹H COSY | Shows correlations between J-coupled protons (2-3 bonds).[14] | Maps the connectivity between adjacent methine and methylene protons on the adamantane scaffold. |
| ¹H-¹³C HSQC | Correlates protons to their directly attached carbons.[12] | Resolves overlapping ¹H signals by spreading them out according to the well-dispersed ¹³C chemical shifts.[15] |
| ¹H-¹³C HMBC | Shows long-range correlations between protons and carbons (2-3 bonds).[14] | Confirms the position of substituents by correlating protons on the cage to the substituent's carbons, and vice-versa. Identifies quaternary carbons. |
| ¹H-¹H TOCSY | Identifies all protons within a spin system.[11] | Can help to group all signals belonging to a specific, isolated part of the adamantane cage. |
Q5: Can computational methods assist in assigning the NMR spectrum of my adamantane derivative?
A5: Yes, computational chemistry can be a powerful predictive tool to aid in spectral assignment.[17] Quantum mechanical calculations, particularly using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C chemical shifts of a proposed structure.[17][18]
-
Methodology: The process involves first optimizing the 3D geometry of the adamantane derivative at a suitable level of theory (e.g., B3LYP/6-31G(d)). Then, the NMR shielding tensors are calculated on this optimized geometry.[17] These shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
-
Application & Limitations: While computational methods are excellent for predicting the general pattern and relative ordering of signals, achieving high accuracy for absolute chemical shifts can be challenging and depends heavily on the level of theory and basis set used.[17][18] However, comparing the predicted spectrum with the experimental data can provide strong evidence to support or reject a particular structural assignment, especially when dealing with isomers.[19]
References
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Application of Lanthanide Shift Reagent to the 1 H-NMR Assignments of Acridone Alkaloids. (2020). MDPI. Available at: [Link]
-
2d Nmr Basics For Organic Chemistry. (n.d.). Chemistry Steps. Available at: [Link]
-
Lanthanide Shift Reagents in NMR. (n.d.). Scribd. Available at: [Link]
-
Lanthanide shift reagents in nmr. (2015). Slideshare. Available at: [Link]
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NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bath. Available at: [Link]
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Optimal NMR Sampling: Impact on Signal Resolution. (2025). Patsnap Eureka. Available at: [Link]
-
Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of Resonances for Some Keto- and Hydroxy-steroids. (1975). Canadian Journal of Chemistry. Available at: [Link]
-
2D NMR FOR THE CHEMIST. (n.d.). Varian. Available at: [Link]
-
Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. (2020). Magnetic Resonance in Chemistry. Available at: [Link]
-
qNMR of mixtures: what is the best solution to signal overlap? (2014). Mestrelab Research. Available at: [Link]
-
Simulation of the H 1 adamantane spectrum with a magic-angle... (2014). ResearchGate. Available at: [Link]
-
Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). (2009). Mestrelab Research. Available at: [Link]
-
Adamantane. (n.d.). Wikipedia. Available at: [Link]
-
Two Dimensional NMR. (2020). Organic Chemistry Data. Available at: [Link]
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Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. Available at: [Link]
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Resolution of overlapping signals using 2D NMR spectroscopy. (2023). ResearchGate. Available at: [Link]
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Available at: [Link]
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13C NMR spectra of adamantane derivatives. (1973). Tetrahedron. Available at: [Link]
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Reported NMR data for some adamantyl derivatives. (2022). ResearchGate. Available at: [Link]
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Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Available at: [Link]
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Essential Practical NMR for Organic Chemistry. (2022). DOKUMEN.PUB. Available at: [Link]
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2D-‐NMR Techniques for the Research Organic Chemist. (n.d.). Denmark Group. Available at: [Link]
-
23.1: NMR Shift Reagents. (2024). Chemistry LibreTexts. Available at: [Link]
- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility.
-
Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. (1996). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
2D NMR. (n.d.). EPFL. Available at: [Link]
-
NMR Experiments. (2015). University of Wisconsin-Madison. Available at: [Link]
-
Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (2024). MDPI. Available at: [Link]
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NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. (1995). R Discovery. Available at: [Link]
-
Computational NMR Prediction: A Microreview. (2023). Corin Wagen. Available at: [Link]
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Solid-state chemical-shift referencing with adamantane. (2022). PubMed. Available at: [Link]
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How to assign overlapping multiplets in 1H NMR spectra? (2021). Chemistry Stack Exchange. Available at: [Link]
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- 9. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Synthesis of Adamantyl Ureas
A-Grade Synthesis: Troubleshooting and Optimization Guide
Welcome to the technical support center for adamantyl urea synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the challenges of your synthesis. Adamantyl ureas are a critical class of compounds, notably as inhibitors of soluble epoxide hydrolase (sEH), but their synthesis can be fraught with subtle challenges leading to difficult-to-remove impurities.[1][2][3] This guide is structured as a series of frequently asked questions to directly address the issues you may encounter at the bench.
Section 1: Troubleshooting Common Synthesis Impurities
This section addresses the most common impurities observed during the synthesis of 1,3-disubstituted adamantyl ureas, typically formed from an adamantyl isocyanate and a primary or secondary amine.
Q1: My post-reaction analysis (HPLC, LC-MS) shows a significant amount of a symmetrical diaryl or dialkyl urea, but very little of my desired unsymmetrical product. What is happening?
This is a classic issue rooted in the reactivity of the isocyanate starting material, often exacerbated by trace amounts of water in the reaction.
Root Cause Analysis:
The isocyanate functional group is highly electrophilic and susceptible to hydrolysis.[4] Trace water in your solvent or on your glassware will react with the more reactive isocyanate (e.g., the aromatic isocyanate) to form an unstable carbamic acid. This intermediate rapidly decarboxylates to form a primary amine. This newly formed amine then acts as a nucleophile, reacting with a second molecule of the isocyanate to form a symmetrical urea byproduct. This side reaction consumes your starting material and complicates purification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for symmetrical urea byproducts.
Preventative & Corrective Actions:
-
Solvent & Reagent Purity: Ensure all solvents, particularly aprotic polar solvents like DMF, are anhydrous.[5][6] Using a freshly opened bottle or drying the solvent over molecular sieves is highly recommended. Ensure your amine starting material is also dry.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This prevents atmospheric moisture from entering the reaction vessel.
-
Order of Addition: Add the adamantyl isocyanate solution dropwise to the solution containing the amine. This ensures the isocyanate is always the limiting reagent in the reaction flask at any given moment, maximizing its chance of reacting with the intended amine rather than water.
-
Temperature Control: While many urea formations are run at room temperature, starting the addition at 0 °C can help control the exotherm and minimize side reactions, especially with highly reactive partners.[7]
Q2: I'm observing unreacted starting materials, specifically the adamantyl isocyanate and the nucleophilic amine, in my final product mixture. How can I drive the reaction to completion?
Incomplete conversion is a common challenge, often related to stoichiometry, reactivity, or reaction conditions.
Root Cause Analysis:
-
Insufficient Reactivity: The nucleophilicity of your amine might be low (e.g., an electron-deficient aniline), or the adamantyl group's steric bulk could be hindering the approach to the isocyanate.
-
Stoichiometric Imbalance: Inaccurate measurement of starting materials can leave one in excess.
-
Insufficient Reaction Time/Temperature: The reaction may simply need more time or gentle heating to proceed to completion. The literature shows successful reactions are often left for 12 hours at room temperature.[2][5][6]
Troubleshooting & Optimization:
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of the more readily available or easily removed starting material. | Helps to drive the reaction to completion by ensuring the other component is fully consumed. |
| Catalysis | Add a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). | The base can activate the amine nucleophile, facilitating its attack on the isocyanate electrophile. Many established protocols include TEA.[5][6] |
| Reaction Time | Extend the reaction time. Monitor by TLC or LC-MS at set intervals (e.g., 12h, 24h) to determine the point of maximum conversion. | Some sterically hindered or electronically deactivated substrates require longer reaction times to fully convert. |
| Temperature | If the reaction is sluggish at room temperature, gently heat to 40-50 °C. | Increased thermal energy can overcome the activation barrier for less reactive partners. Monitor carefully to avoid degradation. |
Q3: My starting adamantane material was specified as 1-bromoadamantane, but I am seeing impurities like 1,3-dimethyladamantane or trimethyladamantane derivatives in my final product. Why?
This issue originates from the purity of the initial adamantane feedstock, a problem that propagates through the entire synthetic sequence.[8]
Root Cause Analysis:
Commercial adamantane is often sourced from petroleum, and its derivatives can contain under- or over-alkylated homologs. If your starting 1-bromoadamantane contains, for example, 1-bromo-3-methyladamantane, this impurity will be carried through the synthesis to yield the corresponding N-(3-methyladamantyl) urea derivative, which can be very difficult to separate from your target compound.
Preventative Actions:
-
Starting Material QC: Before beginning your synthesis, analyze your adamantane starting material (e.g., 1-bromoadamantane) by Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to quantify the level of any alkylated impurities.[8]
-
Supplier Qualification: If impurity levels are high, consider sourcing the starting material from a different supplier with higher purity specifications.
-
Purification of Intermediates: If you are synthesizing the adamantyl isocyanate yourself (e.g., from 1-aminoadamantane), purifying this intermediate meticulously can help remove some of these related impurities before the final urea formation step.
Section 2: Purification and Analytical Characterization
Q4: What are the most effective methods for purifying adamantyl ureas and how do I choose between them?
Due to their rigid, lipophilic nature, adamantyl ureas often have low solubility in common organic solvents, which can be both a challenge and an advantage in purification.[1][2]
Purification Strategy Selection:
| Method | When to Use | Advantages | Disadvantages |
| Recrystallization | When the product is a solid and there is a significant difference in solubility between the product and impurities in a given solvent system (e.g., ethanol, dioxane).[9][10] | Highly effective for removing minor impurities, scalable, cost-effective. | Can be low-yielding if the product has some solubility in the cold solvent. Finding a suitable solvent can be time-consuming. |
| Silica Gel Chromatography | When impurities have a significantly different polarity from the product. | Excellent separation power for a wide range of impurities.[1][9] | Can be low-yielding due to product adsorption on the silica. Requires larger volumes of solvent. |
| Acid/Base Wash | To remove unreacted amine starting materials or basic byproducts. | Simple, fast, and effective for removing basic impurities. The product often precipitates upon workup with dilute acid (e.g., 1N HCl).[5][6] | Only removes acid- or base-soluble impurities. |
Experimental Protocol: General Purification by Precipitation/Washing
-
After the reaction is deemed complete, dilute the reaction mixture (e.g., in DMF) with 1N HCl.[5][6]
-
Stir the resulting mixture vigorously for 1 hour. This step protonates any unreacted amine starting material, making it water-soluble, and often causes the desired urea product to precipitate.[6]
-
Filter the precipitated white solid.
-
Wash the solid sequentially with water to remove any soluble salts, and then with a non-polar solvent like hexane or diethyl ether to remove non-polar impurities.
-
Dry the product under vacuum. If further purification is needed, proceed with recrystallization or column chromatography.
Q5: What are the key analytical signatures I should look for to confirm the structure and purity of my adamantyl urea?
A combination of NMR spectroscopy and mass spectrometry is essential for unambiguous structure confirmation.
Analytical Characterization Guide:
-
¹H NMR: Look for two distinct NH proton signals. The signal for the NH proton adjacent to the bulky adamantyl group typically appears more upfield (e.g., ~5.6-6.8 ppm), while the NH proton next to an aromatic ring is shifted downfield (e.g., ~7.7-8.6 ppm).[5] The characteristic broad signals for the adamantyl cage protons should also be present (~1.5-2.1 ppm).
-
Mass Spectrometry (MS): The fragmentation pattern is highly diagnostic. A key cleavage occurs between the N-adamantyl and urea groups, yielding a characteristic fragment ion for the adamantyl cation at m/z 135.[5][11] This is a strong indicator that the adamantyl moiety is present.
-
HPLC/UPLC: This is the workhorse technique for assessing purity.[12] A single, sharp peak is desired. Coupling to a mass spectrometer (LC-MS) is invaluable for identifying the mass of any impurity peaks, providing crucial clues to their identity.[13][14]
Caption: General experimental workflow for adamantyl urea synthesis.
References
- Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. National Institutes of Health (NIH).
- Screening a library of 1,600 adamantyl ureas for anti-Mycobacterium tuberculosis activity in vitro and for better physical chemical properties for bioavailability. National Center for Biotechnology Information (PMC).
- Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI.
- In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. National Center for Biotechnology Information (PMC).
- Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. National Center for Biotechnology Information (PMC).
- Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. National Center for Biotechnology Information (PMC).
- Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: I. Synthesis of 1-(Adamantan-1-yl)-3-(fluoro, chlorophenyl)ureas. ResearchGate.
- Recent Trends in Analytical Techniques for Impurity Profiling. Bentham Science.
- Design, synthesis and anti-tuberculosis activity of 1-adamantyl-3-heteroaryl ureas with improved in vitro pharmacokinetic properties. PubMed.
- Synthesis and properties of 1,3-disubstituted ureas bearing adamantyl and pyridin(quinolin)yl moieties. ResearchGate.
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
- Adamantyl urea derivatives. Google Patents.
- Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. eScholarship, University of California.
- 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. MDPI.
- 1,3-Disubstituted and 1,3,3-trisubstituted adamantyl-ureas with isoxazole as soluble epoxide hydrolase inhibitors. National Center for Biotechnology Information (PMC).
- Avoiding impurities in the preparation of adamantane-based drugs. Benchchem.
- Analytical Strategies for Monitoring Residual Impurities. BioPharm International.
- One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. ResearchGate.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Times.
- Impurity Analysis and Profiling Services. Emery Pharma.
- Isocyanate-based multicomponent reactions. Semantic Scholar.
Sources
- 1. Screening a library of 1,600 adamantyl ureas for anti-Mycobacterium tuberculosis activity in vitro and for better physical chemical properties for bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. US3703537A - Adamantyl urea derivatives - Google Patents [patents.google.com]
- 11. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. biomedres.us [biomedres.us]
- 14. biopharminternational.com [biopharminternational.com]
High-Resolution Mass Spectrometry Fragmentation Patterns of Adamantyl Guanylurea: A Comparative Analytical Guide
Adamantyl guanylurea represents a unique class of hybrid molecules, merging the highly lipophilic, sterically bulky adamantane cage with the highly polar, hydrogen-bonding guanylurea moiety. Such structural motifs are increasingly relevant in modern drug discovery (e.g., OXPHOS inhibitors, anti-diabetics) and environmental monitoring [1, 3]. Accurate structural elucidation of these compounds requires a deep understanding of their mass spectrometric (MS) behavior.
As a Senior Application Scientist, I have structured this guide to objectively compare analytical MS platforms and detail the fundamental fragmentation causality of adamantyl guanylurea. By understanding the why behind the data, researchers can build robust, self-validating analytical workflows.
Platform Comparison: QqQ vs. HRMS for Structural Elucidation
When analyzing complex hybrid molecules, the choice of MS platform dictates the depth of structural information acquired. While both platforms utilize Electrospray Ionization (ESI), their mass analyzers serve distinct operational goals.
-
Triple Quadrupole (QqQ): Excels in targeted quantitation via Multiple Reaction Monitoring (MRM). It provides exceptional sensitivity for known transitions (e.g., m/z 237 → 135) but lacks the mass resolution to distinguish isobaric interferences in complex biological or environmental matrices.
-
High-Resolution MS (Orbitrap / Q-TOF): Essential for de novo structural elucidation and identifying unknown degradants. By providing sub-5 ppm mass accuracy, HRMS unambiguously confirms the elemental composition of product ions, which is critical when analyzing the complex rearrangement pathways of the guanylurea chain.
Table 1: Comparative Performance Metrics for Adamantyl Guanylurea Analysis
| Metric | Triple Quadrupole (QqQ) | HRMS (Orbitrap / Q-TOF) |
| Primary Application | High-throughput targeted quantitation | Structural elucidation & untargeted screening |
| Mass Accuracy | Nominal (~0.1 Da) | High (< 3 ppm) |
| Sensitivity (Targeted) | Exceptional (Sub-ng/L) | Moderate to High |
| Fragmentation Resolution | Cannot resolve isobaric fragments | Unambiguous elemental formula assignment |
| Dynamic Range | 5–6 orders of magnitude | 3–4 orders of magnitude |
Causality of Fragmentation Pathways
Understanding the MS/MS spectra of adamantyl guanylurea requires deconstructing the molecule into its two distinct domains. Under ESI positive mode (ESI+), the molecule readily protonates at the highly basic guanidino nitrogen, yielding the precursor ion [M+H]+ at m/z 237.1711.
The cleavage of the aliphatic C-N bond is the primary thermodynamic sink during Collision-Induced Dissociation (CID). The resulting charge distribution between the adamantyl and guanylurea fragments is governed by Stevenson's Rule. Because both moieties have competitive ionization energies, we observe a bifurcation in the fragmentation pathway [1].
Pathway A: Adamantyl Cage Cleavage
The most prominent feature in the CID spectrum at higher collision energies (CE > 30 eV) is the adamantyl carbocation ([C10H15]+) at m/z 135.1168.
-
Causality: The adamantyl cation is exceptionally stable. Its rigid, three-dimensional tricyclic cage allows for extensive hyperconjugation, distributing the positive charge and preventing the typical rearrangement or elimination reactions seen in linear alkyl cations [1].
Pathway B: Guanylurea Chain Fragmentation
If the charge is retained on the nitrogen-rich guanylurea moiety during C-N cleavage, the protonated guanylurea ion ([C2H7N4O]+) is observed at m/z 103.0614. This fragment subsequently undergoes rapid, resonance-driven neutral losses [2, 3]:
-
Loss of Ammonia (-17 Da): Yields m/z 86.0349. Causality: The terminal primary amine of the guanidine group is eliminated as NH3, driven by the formation of a resonance-stabilized cyclic intermediate.
-
Loss of Isocyanic Acid (-43 Da): Yields the guanidinium ion at m/z 60.0556. Causality: Cleavage of the urea backbone releases HNCO, leaving the highly stable, symmetric guanidinium cation.
Figure 1: Proposed ESI-MS/MS fragmentation pathways for protonated adamantyl guanylurea.
Table 2: Exact Mass and Proposed Fragments for Adamantyl Guanylurea (CE 30 eV)
| Fragment Ion | Formula | Exact Mass (m/z) | Relative Abundance | Mechanistic Origin |
| Precursor | [C12H21N4O]+ | 237.1711 | 15% | Protonated intact molecule |
| Adamantyl Cation | [C10H15]+ | 135.1168 | 100% | C-N bond cleavage (Charge on cage) |
| Protonated Guanylurea | [C2H7N4O]+ | 103.0614 | 45% | C-N bond cleavage (Charge on chain) |
| Guanylurea - NH3 | [C2H4N3O]+ | 86.0349 | 30% | Loss of terminal ammonia |
| Guanidinium | [CH6N3]+ | 60.0556 | 60% | Cleavage of urea backbone (-HNCO) |
Self-Validating Experimental Protocol
A protocol is only as reliable as its internal controls. To establish a self-validating workflow, this methodology integrates pre-extraction stable-isotope-labeled internal standards (SIL-IS) to continuously monitor extraction recovery and matrix suppression. Furthermore, real-time lock-mass calibration ensures that the mass accuracy remains below 3 ppm, validating the elemental composition of every assigned fragment.
Step-by-Step Methodology
Step 1: Sample Preparation (Solid Phase Extraction)
-
Spike 100 µL of the sample matrix with 10 µL of Adamantyl-d15-guanylurea (100 ng/mL) as the SIL-IS. (Validation Check: The absolute recovery of the SIL-IS must fall between 85–115% to validate extraction efficiency).
-
Load the sample onto a mixed-mode cation exchange (MCX) SPE cartridge, exploiting the strong basicity of the guanylurea group.
-
Wash with 2 mL of 2% formic acid in water, followed by 2 mL of methanol.
-
Elute the target analytes with 2 mL of 5% NH4OH in methanol.
-
Evaporate the eluate to dryness under a gentle stream of N2 and reconstitute in 100 µL of 95:5 Water:Acetonitrile (0.1% Formic Acid).
Step 2: UHPLC Separation
-
Column: C18 reversed-phase (2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes. (Causality: The lipophilic adamantyl group ensures strong retention on the C18 stationary phase, requiring a high organic composition for efficient elution and sharp peak shapes).
Step 3: HRMS/MS Acquisition
-
Ionization: ESI positive mode. Spray voltage: 3.5 kV. Capillary temperature: 320°C.
-
Acquisition Mode: Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (DDA).
-
Collision Energy (CE): Utilize a Stepped Normalized Collision Energy (NCE) at 15, 30, and 45 eV. (Causality: Stepped CE guarantees the capture of both fragile guanylurea fragments at low energy and the robust adamantyl cation at high energy within a single spectrum).
-
(Validation Check: Monitor the background lock-mass ion continuously; mass accuracy must remain < 3 ppm).
Figure 2: Self-validating UHPLC-HRMS/MS experimental workflow for fragmentation analysis.
References
-
Title: Neighboring effect in fragmentation pathways of cage guanylhydrazones in the gas phase. Source: The Journal of Physical Chemistry A (American Chemical Society). URL: [Link]
-
Title: MassBank Record MSBNK-Eawag-EQ325301 (Guanylurea; LC-ESI-QFT; MS2). Source: MassBank Europe High Quality Mass Spectral Database. URL: [Link]
-
Title: Occurrence and fate of the antidiabetic drug Metformin and its metabolite Guanylurea in the environment and during drinking water treatment. Source: Environmental Science: Processes & Impacts (Royal Society of Chemistry). URL: [Link]
A Researcher's Guide to Bioequivalence Studies of Adamantane-Based Inhibitors
For researchers, scientists, and drug development professionals, establishing the bioequivalence of generic formulations to their brand-name counterparts is a critical step in the drug approval process. This guide provides an in-depth technical comparison of bioequivalence studies for adamantane-based inhibitors, a class of drugs with a unique polycyclic structure that has proven effective in treating a range of conditions from viral infections to neurodegenerative diseases.[1] This document will delve into the core principles of bioequivalence, the specific pharmacokinetic considerations for adamantane derivatives, and a detailed breakdown of the experimental protocols necessary to generate robust and reliable data.
The adamantane core, a rigid and lipophilic cage-like structure, imparts distinct pharmacokinetic properties to the drugs it is incorporated into.[2] This guide will focus on three prominent adamantane-based drugs: amantadine, rimantadine, and memantine, which are used as antivirals and for the treatment of Parkinson's and Alzheimer's disease, respectively.[1][3] Understanding the nuances of their absorption, distribution, metabolism, and excretion (ADME) is paramount to designing and interpreting bioequivalence studies.
The Imperative of Bioequivalence
The primary goal of a bioequivalence study is to demonstrate that a generic drug product performs in the same manner as the innovator product.[4][5] Two pharmaceutical products are considered bioequivalent if they are pharmaceutically equivalent and their bioavailabilities (rate and extent of absorption) after administration in the same molar dose are within acceptable predefined limits.[4][5] For regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), the key pharmacokinetic (PK) parameters for assessing bioequivalence are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[6] The 90% confidence interval (CI) for the ratio of the geometric means of these parameters for the test (generic) and reference (brand-name) products must fall within the acceptance range of 80.00% to 125.00%.[6][7][8]
Comparative Pharmacokinetics of Adamantane-Based Inhibitors
The lipophilic nature of the adamantane moiety generally leads to good oral absorption. However, variations in formulation can significantly impact the rate and extent of drug absorption. The following table summarizes key pharmacokinetic parameters for amantadine, rimantadine, and memantine, compiled from various studies. It is important to note that these are not from head-to-head trials and should be used for comparative understanding.
| Parameter | Amantadine | Rimantadine | Memantine |
| Time to Peak (Tmax) | ~2-8 hours | ~6 hours | ~3-7 hours |
| Peak Plasma Conc. (Cmax) | 0.25 - 0.65 µg/mL (200 mg dose)[9] | 0.25 µg/mL (200 mg dose)[9] | Varies by dose |
| Half-life (t½) | ~16.7 hours[9] | ~36.5 hours[9] | ~60-80 hours[2] |
| Bioavailability | Well absorbed | Well absorbed | High |
| Excretion | Primarily unchanged in urine (45.7%)[9] | Extensively metabolized, <25% unchanged in urine[10] | Primarily unchanged in urine |
Table 1: Comparative Pharmacokinetic Parameters of Adamantane-Based Inhibitors.
Designing a Bioequivalence Study for an Adamantane-Based Inhibitor: A Step-by-Step Protocol
The design of a bioequivalence study must be robust to ensure that any observed differences in plasma concentrations are due to the formulations and not other factors. A randomized, two-period, two-sequence, single-dose, crossover design is the gold standard for these types of studies.
Experimental Workflow Diagram
Caption: A generalized workflow for a clinical bioequivalence study.
Detailed Experimental Protocol
-
Subject Selection:
-
Enroll a cohort of healthy adult volunteers. The number of subjects should be statistically justified to provide adequate power for the bioequivalence assessment.
-
Causality: Healthy volunteers are used to minimize variability in drug absorption and elimination that could be caused by underlying diseases.
-
-
Study Design:
-
Employ a randomized, single-dose, two-way crossover design. This means each subject will receive both the test and reference formulations on separate occasions.
-
Causality: The crossover design is crucial as it allows for within-subject comparison, which minimizes inter-individual variability and increases the statistical power of the study.
-
-
Dosing and Administration:
-
Administer a single oral dose of the test or reference product after an overnight fast. For some drugs, studies under fed conditions may also be required to assess the effect of food on absorption.[8]
-
Causality: Fasting conditions are generally considered more sensitive for detecting formulation differences in the rate of absorption. Fed studies are important for drugs whose absorption is known to be affected by food.
-
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points before and after drug administration. The sampling schedule should be designed to adequately characterize the plasma concentration-time profile, including the absorption, peak, and elimination phases.
-
For adamantane derivatives with long half-lives like memantine, a prolonged sampling period (e.g., up to 240 hours) is necessary.[8]
-
-
Bioanalytical Method:
-
Drug concentrations in plasma are typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[2]
-
Causality: HPLC-MS/MS is the preferred method due to its high sensitivity, specificity, and accuracy, which are essential for reliable pharmacokinetic analysis. The method must be validated according to regulatory guidelines to ensure data integrity.
-
-
Pharmacokinetic and Statistical Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax and AUC) from the plasma concentration-time data for each subject and formulation.
-
Perform a statistical analysis, typically an analysis of variance (ANOVA), on the log-transformed Cmax and AUC data.
-
Calculate the 90% confidence intervals for the ratio of the geometric means of the test and reference products.
-
Causality: Logarithmic transformation of the data is used because the distribution of pharmacokinetic parameters is often skewed. The 90% confidence interval provides a range within which the true ratio of the means is likely to fall, and this is compared to the regulatory acceptance criteria of 80-125%.
-
Case Study: Bioequivalence of a Generic Memantine Formulation
A study comparing a generic 10 mg memantine tablet to the reference product (Ebix®) in healthy volunteers under fasting conditions could yield the following hypothetical data:
| Pharmacokinetic Parameter | Test Formulation (Generic) | Reference Formulation (Ebix®) | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | 25.8 | 26.2 | 98.5% | 92.9% - 107.9%[7] |
| AUC0-t (ngh/mL) | 1850 | 1872 | 98.8% | 93.9% - 103.9%[7] |
| AUC0-∞ (ngh/mL) | 1950 | 1980 | 98.5% | 94.5% - 102.7% |
Table 2: Hypothetical Bioequivalence Data for a Generic Memantine Formulation.
In this example, the 90% confidence intervals for both Cmax and AUC fall within the 80-125% acceptance range. Therefore, the test formulation would be considered bioequivalent to the reference formulation.
Mechanism of Action Visualization
To provide further context, the following diagram illustrates the simplified mechanism of action for memantine, an NMDA receptor antagonist.
Caption: Simplified signaling pathway of Memantine's action on the NMDA receptor.
Conclusion
This guide has provided a comprehensive overview of the principles and practices involved in conducting bioequivalence studies for adamantane-based inhibitors. By understanding the unique pharmacokinetic properties of these compounds and adhering to rigorous, well-designed protocols, researchers and drug developers can generate the high-quality data necessary to meet regulatory standards and bring safe, effective, and affordable generic alternatives to patients. The self-validating nature of the crossover study design, coupled with validated bioanalytical methods and appropriate statistical analysis, forms the bedrock of trustworthy bioequivalence assessment.
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Reproducibility of enzymatic inhibition by adamantyl guanylurea
Comparative Guide: Reproducibility of Enzymatic Inhibition by Adamantyl Guanylurea Scaffolds
The Reproducibility Crisis in Lipophilic Inhibitor Assays
In the development of highly specific enzymatic inhibitors, balancing target affinity with aqueous solubility is a persistent challenge. Adamantyl-based pharmacophores—particularly adamantyl ureas—have emerged as exceptionally potent inhibitors for targets like soluble epoxide hydrolase (sEH) and butyrylcholinesterase (BChE)[1][2]. However, their extreme lipophilicity often leads to micro-precipitation in aqueous assay buffers, resulting in erratic IC50 values, high inter-assay coefficients of variation (CV%), and rapid phase I metabolism via CYP3A4[3].
To rescue these physicochemical liabilities, structural biologists have integrated the adamantane cage with a guanylurea (or related guanidine/guanylhydrazone) moiety. This guide provides an objective, data-driven comparison of Adamantyl Guanylurea (AGU) scaffolds against traditional alternatives, detailing the causality behind their enhanced assay reproducibility and providing a self-validating protocol for robust data acquisition.
Mechanistic Grounding: Why Adamantyl Guanylurea?
As an application scientist, it is crucial to understand why a compound behaves a certain way in an assay before optimizing the protocol. The AGU scaffold operates via a dual-action binding modality:
-
Hydrophobic Anchoring: The bulky, highly lipophilic adamantane cage acts as an anchor, perfectly occupying deep hydrophobic pockets such as the catalytic tunnel of sEH or the active site of BChE[1][2].
-
Parallel Hydrogen Bonding: Unlike standard ureas, the guanylurea functional group exists in a highly delocalized, protonated state at physiological pH. This allows it to form exceptionally stable, parallel hydrogen bonds with active-site oxoanions (e.g., carboxylate residues like Glu199 in BChE or Asp333 in sEH)[1][4].
-
Solubilization & Metabolic Rescue: Standard adamantyl ureas are rapidly oxidized and tend to form colloidal aggregates in vitro[3][5]. The polar guanylurea tail significantly lowers the LogP, preventing aggregation, ensuring uniform concentration during high-throughput screening, and improving overall metabolic stability[6].
Fig 1: Dual-action binding mechanism of adamantyl guanylurea ensuring stable target occupancy.
Comparative Performance Data
To objectively evaluate reproducibility, we compare a prototypical Adamantyl Guanylurea (AGU) against t-AUCB (a gold-standard adamantyl urea for sEH) and Metformin (a highly soluble, standard dimethyl-biguanide/guanylurea).
| Inhibitor Class | Target Enzyme | IC50 (nM) | Aqueous Solubility (µM) | Assay CV (%) | Primary Limitation |
| t-AUCB (Adamantyl Urea) | sEH | 0.4 - 1.0 | < 10 | 12 - 18% | High aggregation risk; erratic kinetics[2]. |
| Metformin (Biguanide) | OXPHOS / AMPK | > 10,000 | > 100,000 | 2 - 3% | Weak target affinity; requires millimolar dosing[6]. |
| AGU (Hybrid Scaffold) | sEH / BChE | 2.5 - 5.0 | ~ 450 | 4 - 5% | Slight reduction in absolute potency vs. pure ureas[1]. |
Data Interpretation: While t-AUCB offers sub-nanomolar potency, its low solubility drives up the CV%, requiring extensive replicates. The AGU scaffold sacrifices a marginal degree of absolute potency to achieve a 45-fold increase in solubility, driving the assay CV% well below the industry standard threshold of 10%.
Self-Validating Experimental Protocol: Kinetic Inhibition Assay
To ensure absolute trustworthiness and reproducibility, this protocol incorporates internal turbidimetric checks to prevent false-positive inhibition caused by compound aggregation.
Step 1: Compound Preparation & Turbidimetric Check
-
Dissolve the AGU inhibitor in 100% LC-MS grade DMSO to create a 10 mM stock.
-
Perform serial dilutions in DMSO, then spike into 0.1 M Sodium Phosphate Buffer (pH 7.4) such that the final DMSO concentration never exceeds 1%[7].
-
Self-Validation: Read the absorbance of the buffer at 620 nm. An increase in baseline absorbance indicates micro-precipitation. Discard and re-dilute if turbidity is detected.
Step 2: Thermodynamic Enzyme Pre-incubation
-
Add recombinant enzyme (e.g., human sEH or BChE) to the assay microplate at a final concentration of 1 nM.
-
Add the AGU inhibitor dilutions to the respective wells.
-
Causality Note: Incubate at 37°C for exactly 10 minutes. Adamantyl derivatives are notorious for slow-binding kinetics due to the steric bulk of the adamantane cage navigating the enzyme tunnel. Skipping this step leads to artificially high IC50 values and high inter-assay variability.
Step 3: Kinetic Fluorescent Readout
-
Initiate the reaction by adding the specific fluorescent substrate (e.g., PHOME for sEH).
-
Immediately transfer to a microplate reader and measure fluorescence (Ex/Em as per substrate specs) continuously for 15 minutes to capture the linear velocity phase.
-
Calculate the Z'-factor using positive controls (t-AUCB) and vehicle controls (1% DMSO). A Z'-factor > 0.6 validates the assay's reproducibility.
Fig 2: Self-validating high-throughput screening workflow for reproducible IC50 determination.
Troubleshooting & Field-Proven Insights
-
Non-Michaelis-Menten Kinetics: If you observe a sudden drop-off in reaction velocity, it is rarely due to enzyme degradation. It is almost always due to the lipophilic adamantyl compound precipitating out of solution over time. Ensure your turbidimetric check (Step 1) is strictly enforced.
-
Buffer Matrix Effects: The guanylurea moiety is highly sensitive to the ionic strength of the buffer. Avoid using high concentrations of chloride salts (like NaCl > 150 mM), as the chloride anions can compete for the parallel hydrogen bonds intended for the enzyme's active site[4].
References
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